molecular formula C13H10N2S B1210751 4-(1,3-Benzothiazol-2-yl)aniline CAS No. 6278-73-5

4-(1,3-Benzothiazol-2-yl)aniline

Número de catálogo: B1210751
Número CAS: 6278-73-5
Peso molecular: 226.3 g/mol
Clave InChI: WKRCOZSCENDENK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1,3-Benzothiazol-2-yl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34445. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRCOZSCENDENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283948
Record name 4-(1,3-Benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-73-5
Record name 2-(4-Aminophenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6278-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 34445
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006278735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6278-73-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1,3-Benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Aminophenyl)benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

spectral analysis of 4-(1,3-Benzothiazol-2-yl)aniline using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Analysis of 4-(1,3-Benzothiazol-2-yl)aniline

Introduction

This compound, a molecule integrating a benzothiazole core with an aniline moiety, is a significant pharmacophore in medicinal chemistry. Benzothiazole aniline (BTA) derivatives have been investigated for their potent antitumor activities.[1][2][3] The efficacy and mechanism of action of such compounds are intrinsically linked to their precise chemical structure. Therefore, unambiguous structural confirmation through advanced analytical techniques is a critical step in the research and development process.

This technical guide provides a detailed overview of the spectral analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It outlines the experimental protocols, expected data, and interpretation strategies essential for the comprehensive characterization of this compound.

Molecular Structure and Numbering

The foundational step in spectral analysis is understanding the molecule's structure and establishing a systematic numbering convention for assigning spectral signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4]

  • Instrument Setup : Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[4]

  • ¹H NMR Acquisition : Acquire the proton spectrum with 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation: Expected ¹H and ¹³C NMR Data

The expected chemical shifts are based on data from structurally similar compounds, such as 4-(1H-benzo[d]imidazol-2-yl)aniline and other benzothiazole derivatives.[5][6] The aromatic protons are expected to appear in the range of δ 6.5-8.5 ppm, with distinct splitting patterns based on their coupling with neighboring protons.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.10d~8.41HH-4'
~8.00d~8.41HH-7'
~7.85d~8.82HH-2, H-6
~7.50t~7.61HH-5'
~7.40t~7.61HH-6'
~6.70d~8.82HH-3, H-5
~5.90s (broad)-2H-NH₂

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0C-7'
~153.5C-2'
~151.0C-4
~134.5C-3a' (C1')
~129.0C-2, C-6
~126.5C-6'
~125.0C-5'
~122.5C-7a' (C6')
~122.0C-1
~121.5C-4'
~114.0C-3, C-5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The molecular weight of this compound is 226.3 g/mol .[7]

Experimental Protocol: MS
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum. Electrospray Ionization (ESI) can also be used, particularly for LC-MS, which typically shows a strong protonated molecular ion [M+H]⁺.[8]

  • Mass Analysis : Analyze the resulting ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Detection : Record the abundance of ions at each mass-to-charge (m/z) ratio to generate the mass spectrum.

Data Presentation: Expected Mass Spectrometry Data

Aromatic and heterocyclic systems are relatively stable, often resulting in a prominent molecular ion peak (M⁺) in EI-MS.[9] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Table 3: Expected Major Fragments in EI-Mass Spectrum

m/zProposed Fragment IonNeutral Loss
226[C₁₃H₁₀N₂S]⁺Molecular Ion (M⁺)
199[C₁₂H₉N₂]⁺HCN
135[C₇H₅NS]⁺C₆H₅N
108[C₆H₄S]⁺C₇H₆N₂
92[C₆H₆N]⁺C₇H₄NS
Proposed Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, including cleavage of the benzothiazole ring and fragmentation of the aniline moiety.

G M Molecular Ion [C₁₃H₁₀N₂S]⁺˙ m/z = 226 F1 [C₁₂H₉N₂]⁺ m/z = 199 M->F1 -HCN F2 [C₇H₅NS]⁺˙ m/z = 135 M->F2 -C₆H₆N F4 [C₆H₆N]⁺ m/z = 92 M->F4 -C₇H₄NS F3 [C₆H₄S]⁺˙ m/z = 108 F2->F3 -HCN

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Integrated Experimental Workflow

A systematic workflow ensures that comprehensive and reliable data is collected for structural elucidation. The process integrates sample preparation, data acquisition from multiple analytical platforms, and conclusive data interpretation.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation Sample Sample of This compound NMR_Acq NMR Spectrometer (¹H, ¹³C) Sample->NMR_Acq MS_Acq Mass Spectrometer (EI or ESI) Sample->MS_Acq NMR_Data NMR Data Processing & Assignment NMR_Acq->NMR_Data MS_Data MS Data Analysis & Fragmentation Study MS_Acq->MS_Data Structure_Confirm Structural Confirmation NMR_Data->Structure_Confirm MS_Data->Structure_Confirm

References

The Multifaceted Biological Activities of 4-(1,3-Benzothiazol-2-yl)aniline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3-benzothiazol-2-yl)aniline (BTA) scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of BTA derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research methodologies.

Core Biological Activities

The BTA core can be chemically modified at various positions to generate derivatives with enhanced potency and selectivity for different biological targets. The primary areas of therapeutic interest for these compounds are oncology and infectious diseases, with emerging evidence suggesting potential applications in inflammatory disorders and neurodegenerative diseases.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1][2][3]

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various BTA derivatives against several cancer cell lines.

Table 1: Anticancer Activity (IC50 in µM) of Benzothiazole Aniline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ligand and Metal Complexes [4]
LHepG2 (Liver)14.2 ± 7.0[4]
MCF-7 (Breast)135.0 ± 4.4[4]
MnLHepG2 (Liver)5.8 ± 0.3[4]
MCF-7 (Breast)15.1 ± 1.1[4]
FeLHepG2 (Liver)41.2 ± 3.8[4]
MCF-7 (Breast)110.3 ± 17.6[4]
CoLHepG2 (Liver)32.1 ± 4.4[4]
MCF-7 (Breast)181.8 ± 16.4[4]
NiLHepG2 (Liver)193.6 ± 17.7[4]
MCF-7 (Breast)167.1 ± 5.8[4]
CuLHepG2 (Liver)55.5 ± 0.6[4]
MCF-7 (Breast)135.1 ± 10.0[4]
ZnLHepG2 (Liver)17.6 ± 0.4[4]
MCF-7 (Breast)254.8 ± 33.8[4]
CisplatinHepG2 (Liver)54.2 ± 31.8[4]
MCF-7 (Breast)39.1 ± 0.6[4]
BTAHepG2 (Liver)52.0 ± 5.7[4]
MCF-7 (Breast)275.3 ± 5.0[4]
Piperazine Derivatives [5]
Pyridine containing derivative 18HCT-116 (Colorectal)7.9[5]
MCF-7 (Breast)9.2[5]
HUH-7 (Hepatocellular)3.1[5]
Oxadiazole Derivatives [5]
19CCRF-CEM (Leukemia)12 ± 2[5]
20CCRF-CEM (Leukemia)8 ± 1[5]
Morpholine-thiourea Derivatives [5]
21MCF-7 (Breast)24.15[5]
HeLa (Cervical)46.46[5]
22MCF-7 (Breast)26.43[5]
HeLa (Cervical)45.29[5]
23MCF-7 (Breast)18.10[5]
HeLa (Cervical)38.85[5]
Indole based Derivatives [5]
55HT-29 (Colon)0.024[5]
H460 (Lung)0.29[5]
A549 (Lung)0.84[5]
MDA-MB-231 (Breast)0.88[5]
Naphthalimide Derivatives [5]
66HT-29 (Colon)3.72 ± 0.3[5]
A549 (Lung)4.074 ± 0.3[5]
MCF-7 (Breast)7.91 ± 0.4[5]
Platinum (II) Complexes [6]
L1HepG2 (Liver)5.9 ± 0.2[6]
L2HepG2 (Liver)3.9 ± 0.1[6]
L1PtHepG2 (Liver)7.4 ± 0.4[6]
Antimicrobial Activity

The benzothiazole moiety is a well-established pharmacophore in antimicrobial drug discovery. BTA derivatives have been shown to possess activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various BTA derivatives against different microbial strains.

Table 2: Antimicrobial Activity (MIC in µg/mL or mM) of Benzothiazole Aniline Derivatives

Compound/DerivativeMicroorganismMICReference
Thiazolidinone Derivatives (mg/mL)[7]
1E. coli0.12[7]
2S. aureus0.12[7]
4E. coli0.12[7]
5E. coli0.12[7]
6S. aureus0.12[7]
8Non-resistant strains0.20-0.30[7]
18P. aeruginosa0.10[7]
N-arylsulfonylpyridones and related compounds (mM)[8]
16cS. aureus0.025[8]
S. mutans0.203[8]
AmpicillinS. aureus0.179[8]
SulfadiazineS. aureus1.998[8]
2-amino Benzothiazole Derivatives (mm, Zone of Inhibition)[9]
A1Bacillus subtilis22-33[9]
A2Bacillus subtilis21-32[9]
Norfloxacin (Standard)Bacillus subtilis38-48[9]
Oxime and Hydrazone Derivatives (µg/mL)[10]
A07aS. aureus, S. typhi, P. aeruginosa, E. coli3.91-31.2[10]
A07bS. aureus, S. typhi, P. aeruginosa, E. coli3.91-31.2[10]
Carbazole Derivatives (µg/mL)[11]
2S. aureus32[11]
4S. aureus32[11]
8S. aureus32[11]
Anti-inflammatory and Neuroprotective Activities

Emerging research has highlighted the potential of benzothiazole derivatives in treating inflammatory conditions and neurodegenerative diseases. Certain derivatives have shown promising anti-inflammatory effects in in vivo models.[12][13][14] Additionally, the neuroprotective properties of some benzothiazole compounds are being explored for their potential in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[15][16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key assays used to evaluate the biological activities of this compound compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20][21][22]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[23][24][25][26]

Materials:

  • Petri plates

  • Muller-Hinton Agar (MHA)

  • Bacterial or fungal strains

  • Sterile cork borer

  • Test compounds and control antibiotics

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize MHA and pour it into Petri plates.

  • Inoculation: Once the agar has solidified, inoculate the plates with a standardized microbial suspension.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution at different concentrations into the wells. Also, include positive (standard antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for comprehending complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Add BTA Derivatives (Varying Concentrations) seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

apoptosis_pathway cluster_pi3k_akt PI3K/Akt Pathway Inhibition cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Activation Cascade BTA This compound Derivative PI3K PI3K BTA->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL BTA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) BTA->Bax Upregulates Akt Akt PI3K->Akt Akt->Bcl2 Inhibits Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Mitochondrion->CytochromeC Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into its derivatives has revealed potent anticancer and antimicrobial activities, with growing evidence for their utility in other therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and development of this promising class of compounds. Future work should focus on optimizing lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles to translate the preclinical promise of BTA derivatives into clinical applications.

References

The Versatile Scaffold of 4-(1,3-Benzothiazol-2-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. One such scaffold that has garnered significant attention is 4-(1,3-Benzothiazol-2-yl)aniline. This technical guide provides a comprehensive overview of this versatile core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in anticancer and antimicrobial drug discovery.

Synthesis and Chemical Properties

The this compound core, also known as 2-(4-aminophenyl)benzothiazole, is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with an aminophenyl group at the 2-position. Its synthesis can be achieved through several routes, with the condensation of a 2-aminothiophenol derivative with a 4-aminobenzoic acid derivative being a common laboratory-scale method. Industrial synthesis may involve the reaction of p-aminobenzaldehyde with an aniline and sulfur.[1] The scaffold's chemical properties, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, contribute to its ability to engage in various non-covalent interactions with biological macromolecules.

Anticancer Activity: A Prominent Therapeutic Avenue

A substantial body of research has highlighted the potent anticancer properties of this compound and its derivatives. These compounds have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines, in some instances surpassing the efficacy of established chemotherapeutic agents like cisplatin.[2]

Quantitative Analysis of Anticancer Potency

The cytotoxic efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative derivatives against several human cancer cell lines, providing a comparative overview of their potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzothiazole Aniline Derivatives
Derivative 1MCF-7 (Breast)5.15[3]
Derivative 2PANC-1 (Pancreatic)27 ± 0.24[3]
Derivative 3HeLa (Cervical)7.74 ± 2.50[3]
Phortress (NSC 710305)MCF-7 (Breast)Nanomolar range[4]
Standard Chemotherapeutics
CisplatinA549 (Lung)>30[4]
DoxorubicinMCF-7 (Breast)0.5 - 1.0[3]

Antimicrobial Activity: A Scaffold for Combating Infections

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics, and this scaffold provides a valuable starting point.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzothiazole-Thiazole Hybrids
Hybrid 4bS. aureus3.90[5]
Hybrid 4cE. coli7.81[5]
Hybrid 4fC. albicans15.63[5]
Thiazolidinone Derivatives
Derivative 18P. aeruginosa100[6]
Standard Antimicrobials
CiprofloxacinE. coli0.015 - 0.12
FluconazoleC. albicans0.25 - 2.0

Experimental Protocols

Synthesis of this compound

A general and high-yielding laboratory synthesis of 2-(4-aminophenyl)benzothiazoles involves the following steps[4]:

  • Step 1: Synthesis of the Thiobenzanilide Intermediate: A substituted 2-aminothiophenol is reacted with a substituted 4-nitrobenzoyl chloride in a suitable solvent like pyridine. The reaction mixture is typically stirred at room temperature for several hours.

  • Step 2: Cyclization to the Benzothiazole Ring: The intermediate thiobenzanilide is then cyclized to form the benzothiazole ring. This is often achieved by heating in a high-boiling point solvent or by using a dehydrating agent like polyphosphoric acid.

  • Step 3: Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amine to yield the final this compound. This reduction can be carried out using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

A more direct industrial method involves heating a mixture of an appropriate aniline, p-aminobenzaldehyde, and sulfur at elevated temperatures (170-190°C).[1]

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.

BTA This compound Derivatives PI3K_Akt PI3K/Akt Pathway BTA->PI3K_Akt Inhibits MAPK MAPK Pathway BTA->MAPK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) BTA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) BTA->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

As depicted in the diagram, these compounds can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[2] Furthermore, some derivatives have been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, further promoting apoptosis.[2]

start Start: Cell Seeding in 96-well plate treatment Compound Treatment (Varying Concentrations) start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate (Formation of Formazan) mtt_add->formazan_inc solubilize Add Solubilization Solution formazan_inc->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Data Analysis (Calculate IC50) read->analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its importance. The ability of these compounds to induce apoptosis in cancer cells through well-defined signaling pathways offers multiple avenues for the development of targeted therapies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this scaffold to translate their preclinical potential into clinical applications. This in-depth guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

Investigating the Anticancer Properties of 4-(1,3-Benzothiazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of 4-(1,3-Benzothiazol-2-yl)aniline (BTA), a promising heterocyclic compound. This document synthesizes in vitro and in vivo data, details key experimental methodologies, and visualizes the compound's mechanism of action through its effects on critical cancer-related signaling pathways.

Core Findings and Quantitative Data

This compound and its derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines. Notably, certain derivatives and metal complexes of BTA exhibit greater potency than the established chemotherapeutic agent, cisplatin. The primary mechanism of its anticancer activity is the induction of apoptosis, mediated through the modulation of key cellular signaling pathways.

Table 1: In Vitro Cytotoxicity (IC50) of this compound (BTA) and its Derivatives against Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BTA (Parent Compound) HepG2 (Liver)52.0 ± 5.7[1]
MCF-7 (Breast)275.3 ± 5.0[1]
HCT-116 (Colon)>100[1]
A549 (Lung)>100[1]
U87MG (Brain)>100[1]
L1 (BTA Derivative) HepG2 (Liver)12.5 ± 0.9[2]
A549 (Lung)15.2 ± 1.1[2]
HCT116 (Colon)18.9 ± 1.5[2]
MCF7 (Breast)20.1 ± 1.8[2]
PC3 (Prostate)22.4 ± 2.1[2]
HeLa (Cervical)25.6 ± 2.3[2]
U87MG (Brain)28.3 ± 2.9[2]
L1Pt (Platinum Complex of L1) HepG2 (Liver)8.7 ± 0.6[2]
A549 (Lung)10.5 ± 0.8[2]
HCT116 (Colon)13.2 ± 1.1[2]
MCF7 (Breast)15.8 ± 1.4[2]
PC3 (Prostate)17.9 ± 1.6[2]
HeLa (Cervical)20.3 ± 1.9[2]
U87MG (Brain)22.1 ± 2.2[2]
Cisplatin (Reference Drug) HepG2 (Liver)54.2 ± 31.8[1]
MCF-7 (Breast)39.1 ± 0.6[1]
HCT-116 (Colon)15.6 ± 1.3[1]
A549 (Lung)12.8 ± 1.1[1]
U87MG (Brain)19.5 ± 1.7[1]

Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the evaluation of the anticancer properties of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO, final concentration < 0.1%).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, PI3K, p-PI3K, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a test compound.

  • Animal Model: Use athymic nude mice (4-6 weeks old). Allow for an acclimatization period of at least one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, test compound at different doses, positive control). Administer the treatment via a suitable route (e.g., intraperitoneal injection or oral gavage) according to the predetermined schedule.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors. Monitor for any signs of toxicity.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways modulated by this compound and its derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound and Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay (Cytotoxicity, IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay western_blot Western Blot (Signaling Pathways) cell_culture->western_blot xenograft Tumor Xenograft Model in Mice mtt_assay->xenograft efficacy Tumor Growth Inhibition Assessment xenograft->efficacy toxicity Toxicity Evaluation xenograft->toxicity

Caption: General experimental workflow for investigating anticancer properties.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates bta This compound bta->pi3k Inhibits pip3 PIP3 pi3k->pip3 Phosphorylates akt Akt bad Bad akt->bad Inhibits (Phosphorylation) pip2 PIP2 pip3->akt Activates bcl2 Bcl-2 bad->bcl2 Inhibits caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed mechanism of apoptosis induction via PI3K/Akt pathway inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their potent and selective cytotoxicity against a variety of cancer cell lines, coupled with a mechanism of action that involves the induction of apoptosis through the inhibition of key signaling pathways like PI3K/Akt, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these compelling anticancer agents. Further research, particularly focusing on in vivo efficacy, pharmacokinetics, and safety profiles, will be crucial in translating the preclinical promise of these compounds into clinical applications.

References

Unlocking the Antimicrobial Potential of Novel 4-(1,3-Benzothiazol-2-yl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 1,3-benzothiazole core has garnered significant attention due to its diverse pharmacological activities. This technical guide delves into the antimicrobial potential of a specific class of these compounds: novel 4-(1,3-Benzothiazol-2-yl)aniline derivatives. This document provides a comprehensive overview of their synthesis, antimicrobial activity, and proposed mechanisms of action, supported by detailed experimental protocols and data visualizations to facilitate further research and development in this critical area.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI), is summarized below for comparative analysis.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Series A Schiff BasesStaphylococcus aureus15.62 - 125-[1]
Bacillus subtilis-22 - 33[1]
Escherichia coli15.62 - 125-[1]
Pseudomonas aeruginosa15.62 - 125-[1]
A07 AmideStaphylococcus aureus15.6-[2]
Escherichia coli7.81-[2]
Salmonella typhi15.6-[2]
Klebsiella pneumoniae3.91-[2]
A10 AmideEscherichia coli-16 - 19[2]
Pseudomonas aeruginosa-16 - 19[2]
BTC-j AcetamideStaphylococcus aureus12.5-[3][4]
Bacillus subtilis6.25-[3][4]
Escherichia coli3.125-[3][4]
Pseudomonas aeruginosa6.25-[3][4]
BTC-r AcetamideVarious Bacteria & FungiGood Activity-[3][4]
Standard CiprofloxacinVarious Bacteria6.25 - 5022.3 - 24.1[2][5]
Standard NorfloxacinBacillus subtilis-38 - 48[1]

Note: "-" indicates data not provided in the cited source.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic workflow is outlined below, followed by a detailed experimental protocol for a representative example.

Synthesis_Workflow A 2-Aminothiophenol + 4-Nitrobenzoyl chloride B Intermediate: 2-(4-Nitrophenyl)-1,3-benzothiazole A->B Cyclization C Final Product: This compound B->C Reduction E Novel Derivatives C->E Derivatization D Substituted Anilines/ Other Reagents D->E

A generalized synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

This two-step protocol describes the synthesis of a halogenated derivative, which often exhibits enhanced antimicrobial activity.

Step 1: Synthesis of 6-bromo-2-(4-nitrophenyl)benzothiazole

  • Dissolve 2-amino-5-bromothiophenol (1.0 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the intermediate.

Step 2: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

  • To a suspension of 6-bromo-2-(4-nitrophenyl)benzothiazole (1.0 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5.0 equivalents).

  • Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.

  • Continue to reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a 10 M sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Antimicrobial Susceptibility Testing

The antimicrobial potential of the synthesized compounds is typically assessed using standard methods such as the agar well diffusion assay and the broth microdilution method to determine the zone of inhibition and the minimum inhibitory concentration, respectively.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland Standard) C Agar Well Diffusion A->C D Broth Microdilution A->D B Prepare Compound Solutions (in DMSO) B->C B->D E Measure Zone of Inhibition (mm) C->E F Determine Minimum Inhibitory Concentration (MIC) (µg/mL) D->F

General workflow for antimicrobial screening of test compounds.
Protocol 1: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial or fungal inoculum

  • Sterile cotton swabs

  • Sterile cork borer

  • Test compound solutions

  • Positive control (e.g., Ciprofloxacin)

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of an MHA plate to ensure confluent growth.

  • Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Result Analysis: Measure the diameter of the zone of inhibition in millimeters.

Protocol 2: Broth Microdilution Method

This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Standardized bacterial or fungal inoculum

  • Test compound stock solution

  • Positive control antibiotic

  • Negative control (broth + solvent)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + solvent).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Mechanism of Action and Signaling Pathways

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[6] While the precise mechanisms for all this compound derivatives are still under investigation, studies on the broader class of benzothiazoles suggest several potential targets.

Mechanism_of_Action cluster_compound cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects Compound This compound Derivatives DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase DHFR Dihydrofolate Reductase Compound->DHFR DHPS Dihydropteroate Synthase Compound->DHPS Cell_Membrane Cell Membrane Compound->Cell_Membrane DNA Bacterial DNA Compound->DNA DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Disruption of Folate Synthesis DHFR->Folate_Synthesis DHPS->Folate_Synthesis Membrane_Permeabilization Membrane Permeabilization & Depolarization Cell_Membrane->Membrane_Permeabilization DNA_Damage DNA Cleavage DNA->DNA_Damage

Potential antimicrobial mechanisms of action for benzothiazole derivatives.

Key proposed mechanisms include:

  • Enzyme Inhibition: Benzothiazole derivatives have been shown to inhibit essential bacterial enzymes.

    • DNA Gyrase: Inhibition of this enzyme interferes with DNA replication, leading to bacterial cell death.[5]

    • Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS): These enzymes are crucial for the synthesis of folic acid, a vital component for bacterial growth. Their inhibition disrupts this pathway.[7]

  • Membrane Disruption: Some derivatives are proposed to interact with the bacterial cell membrane, causing permeabilization and depolarization, which leads to the leakage of cellular contents and ultimately cell death.[2]

  • DNA Interaction: Certain benzothiazole compounds have been found to bind to bacterial DNA, potentially through intercalation, leading to DNA damage and inhibition of replication and transcription.[2]

Further research, including molecular docking studies and enzymatic assays, is necessary to elucidate the specific molecular targets and signaling pathways affected by novel this compound derivatives.

Conclusion and Future Directions

Novel this compound derivatives represent a promising class of antimicrobial agents with the potential to address the growing challenge of drug-resistant infections. This technical guide provides a foundational understanding of their synthesis, antimicrobial activity, and potential mechanisms of action. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial potency and selectivity of these derivatives.

  • In-depth Mechanistic Studies: To identify the specific molecular targets and signaling pathways.

  • In Vivo Efficacy and Toxicity Studies: To evaluate their therapeutic potential in animal models.

  • Formulation Development: To develop suitable drug delivery systems for clinical applications.

By building upon the knowledge presented in this guide, the scientific community can accelerate the development of these promising compounds into effective antimicrobial therapies.

References

An In-depth Technical Guide to the Structure and Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, synthesis, and biological significance of 4-(1,3-Benzothiazol-2-yl)aniline and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potent and selective antitumor properties. This document details experimental protocols, summarizes quantitative data, and visualizes key synthetic and signaling pathways.

Core Structure: this compound

The foundational molecule, this compound, also known as 2-(4-aminophenyl)benzothiazole, possesses a rigid, planar benzothiazole ring system linked to an aniline moiety at the 2-position. This structural motif is a key pharmacophore responsible for its biological activity.

Chemical Structure:

The versatility of this core structure allows for substitutions on both the benzothiazole and the aniline rings, leading to a diverse library of analogs with modulated biological activities.

Synthesis of this compound and its Analogs

The synthesis of 2-arylbenzothiazoles, including the parent compound this compound, is most commonly achieved through the condensation of an appropriately substituted 2-aminothiophenol with a corresponding benzoic acid, benzaldehyde, or benzoyl chloride derivative.

A general and widely used method involves the reaction of 2-aminothiophenol with 4-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.

General Synthetic Workflow

The synthesis of substituted analogs follows a similar strategy, utilizing appropriately substituted reactants. For instance, analogs with substituents on the aniline ring are synthesized from the corresponding substituted 4-aminobenzoic acids, while substitutions on the benzothiazole ring are introduced via substituted 2-aminothiophenols.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product R1_aminothiophenol Substituted 2-Aminothiophenol (R1) condensation Condensation R1_aminothiophenol->condensation R2_aminobenzoic_acid Substituted 4-Aminobenzoic Acid (R2) R2_aminobenzoic_acid->condensation product Substituted this compound (R1, R2) condensation->product PPA, Heat

General synthesis of this compound analogs.

Quantitative Data for Synthesized Analogs

The following tables summarize the quantitative data for a selection of synthesized this compound analogs, including reaction yields and melting points. This data is crucial for assessing the efficiency of the synthetic routes and for the characterization of the final compounds.

Compound IDR1 (on Benzothiazole)R2 (on Aniline)Yield (%)Melting Point (°C)Reference
1 HH80178-180[1]
2 6-CH3H95195[1]
3 6-OCH3H80-[1]
4 H3'-CH3-164-166[2]
5 H3'-Br-198-200[2]
6 H3'-Cl-194-196[2]
7 H3'-I-204-206[2]
8 5-F3'-CH3-190-192[2]

Note: '-' indicates data not available in the cited sources.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the parent compound and a representative analog.

Synthesis of this compound (Compound 1)

Procedure: A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol) in polyphosphoric acid (20 g) is heated at 220°C for 4 hours with stirring. After cooling to approximately 100°C, the reaction mixture is poured into a large volume of water. The resulting precipitate is collected by filtration, washed with a sodium bicarbonate solution to neutralize any remaining acid, and then with water until the washings are neutral. The crude product is then recrystallized from ethanol to afford pure this compound.[3]

Synthesis of 2-(4-Amino-3-methylphenyl)benzothiazole (Compound 4)

Procedure: A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and 4-amino-3-methylbenzoic acid (1.51 g, 10 mmol) in polyphosphoric acid (25 g) is heated at 220°C for 4 hours. The reaction mixture is worked up as described for compound 1. The crude product is recrystallized from ethanol to yield 2-(4-amino-3-methylphenyl)benzothiazole.[2]

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant and selective anticancer activity against a range of human cancer cell lines, particularly breast, colon, ovarian, and renal tumors.[2][4][5] The mechanism of action is believed to be novel and distinct from currently used chemotherapeutic agents.[5]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A key mechanism of action for these compounds involves their role as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[4] Binding of the benzothiazole analog to AhR leads to the induction of the cytochrome P450 isoform CYP1A1. This enzyme metabolizes the benzothiazole, generating reactive electrophilic species that can form DNA adducts. The resulting DNA damage triggers apoptosis, leading to cancer cell death.[4]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTA This compound Analog AhR AhR BTA->AhR Binds AhR_BTA AhR-BTA Complex AhR->AhR_BTA ARNT ARNT AhR_BTA_ARNT AhR-BTA-ARNT Complex AhR_BTA->AhR_BTA_ARNT Translocates to Nucleus and binds ARNT CYP1A1_mRNA CYP1A1 mRNA CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation CYP1A1_protein->BTA Metabolizes DNA_adducts DNA Adducts CYP1A1_protein->DNA_adducts Generates Reactive Metabolites XRE Xenobiotic Response Element (XRE) AhR_BTA_ARNT->XRE Binds to XRE->CYP1A1_mRNA Induces Transcription Apoptosis Apoptosis DNA_adducts->Apoptosis

AhR-mediated anticancer mechanism of benzothiazole analogs.
c-Jun N-terminal Kinase (JNK) Signaling Pathway Inhibition

Recent studies have also implicated benzothiazole derivatives as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] The JNK pathway is a critical stress-activated protein kinase pathway involved in the regulation of apoptosis, inflammation, and cell proliferation. Inhibition of this pathway by benzothiazole analogs represents another potential avenue for their therapeutic effects. The precise mechanism of interaction and the specific downstream effects are areas of active research.

G cluster_stimuli Stress Stimuli cluster_pathway JNK Signaling Cascade cluster_cellular_response Cellular Response Stimuli Cytokines, UV, Oxidative Stress MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Response Apoptosis, Inflammation, Proliferation cJun->Response BTA Benzothiazole Analog BTA->JNK Inhibits

Potential inhibition of the JNK signaling pathway by benzothiazole analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in the development of novel anticancer therapies. Their straightforward synthesis, coupled with their potent and selective biological activity, makes them attractive candidates for further investigation. A deeper understanding of their mechanism of action, particularly their interplay with key signaling pathways such as the AhR and JNK pathways, will be crucial in optimizing their therapeutic efficacy and in the design of next-generation analogs. This guide provides a foundational resource for researchers dedicated to advancing the development of these important therapeutic agents.

References

In Vitro Anticancer Potential of 4-(1,3-Benzothiazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the anticancer properties of 4-(1,3-Benzothiazol-2-yl)aniline (BTA) and its derivatives. This document synthesizes key findings on cytotoxicity, outlines detailed experimental methodologies for the principal assays, and visualizes the associated molecular pathways and experimental workflows.

Executive Summary

This compound, a heterocyclic amine, has emerged as a promising scaffold in anticancer drug discovery.[1][2][3] In vitro studies have demonstrated its potent cytotoxic activity against a range of human cancer cell lines. Research suggests that BTA and its derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cell proliferation and survival.[4][5] This guide serves as a technical resource for researchers aiming to build upon these preliminary findings.

Cytotoxicity Profile

The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

IC50 Values of this compound (BTZ)
Cell LineCancer TypeIC50 (µM)Reference
U251Human Glioma3.5[6]
C6Rat Glioma4.0[6]
IC50 Values of BTA Derivatives and Platinum (II) Complexes

A study by Hussain et al. (2021) investigated the cytotoxicity of novel benzothiazole aniline derivatives (L1, L2, L3) and their platinum (II) complexes.[1][2][3]

CompoundHeLa (Cervical)HepG2 (Liver)A549 (Lung)HCT116 (Colon)U87MG (Brain)
L1 ~Cisplatin< BTA< Cisplatin< BTA< BTA
L2 ~Cisplatin> BTA< Cisplatin~Cisplatin< BTA
L1Pt ~Cisplatin< BTA< Cisplatin< BTA< BTA
BTA > Cisplatin> L1, L1Pt> L1, L2> L1, L1Pt> L1, L2, L3
Cisplatin ReferenceReferenceReferenceReferenceReference

Note: This table provides a qualitative comparison based on the graphical data presented in the source. For exact IC50 values, refer to the original publication.[1][3]

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize the anticancer activity of this compound and its derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3][9]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[3][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[1]

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][2][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[2][10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[1]

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating with the desired compound.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be measured using cell-permeable fluorescent probes.

Principle: Probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are non-fluorescent upon entering cells.[11] Cellular esterases cleave the acetate groups, and subsequent oxidation by ROS converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

Protocol:

  • Cell Culture: Culture cells in a suitable format (e.g., 96-well plate or coverslips).

  • Compound Treatment: Treat cells with the test compound for the desired time.

  • Probe Loading: Load the cells with the H2DCFDA probe and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer at an excitation/emission of ~495/529 nm.[11]

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that this compound and its derivatives exert their anticancer effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

Some novel benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/Akt signaling pathway.[12] This pathway is crucial for cell survival, proliferation, and growth.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival. Studies on 2-(4-aminophenyl)benzothiazole have indicated a decrease in ERK1/2 transcript levels, suggesting an inhibitory effect on this pathway.[6] Additionally, some benzothiazole derivatives have been shown to modulate the ERK/MAPK pathway in breast cancer cells.[5]

EGFR Signaling

Benzothiazole derivatives have been reported to downregulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation in many cancers.[5]

JAK/STAT Pathway

The JAK/STAT signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, has also been identified as a target for some benzothiazole compounds in breast cancer models.[5]

Visualizations: Workflows and Pathways

Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add BTA/derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570nm solubilize->read calc Calculate IC50 read->calc

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis treat Treat cells with BTA harvest Harvest cells treat->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend add_stain Add Annexin V & PI resuspend->add_stain incubate Incubate 15-20 min add_stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Differentiate cell populations analyze->quadrants

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Signaling Pathways

PI3K_AKT_Pathway BTA Benzothiazole Derivative (e.g., PB11) PI3K PI3K BTA->PI3K inhibits AKT Akt PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Survival Cell Survival & Proliferation AKT->Survival promotes

Caption: Proposed inhibition of the PI3K/Akt pathway.

MAPK_ERK_Pathway BTA 2-(4-aminophenyl) benzothiazole ERK ERK1/2 BTA->ERK inhibits Proliferation Cell Proliferation ERK->Proliferation promotes Angiogenesis Angiogenesis ERK->Angiogenesis promotes

References

The Rise of 4-(1,3-Benzothiazol-2-yl)aniline Scaffolds: A Technical Guide to a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3-benzothiazole-2-yl)aniline core has emerged as a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of therapeutic agents.[1] This bicyclic heterocyclic system, created by the fusion of a benzene ring and a thiazole ring, provides a versatile scaffold for interaction with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with particularly promising applications as anticancer and neuroprotective agents.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, mechanisms of action, and structure-activity relationships of this important class of compounds.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the 4-(1,3-benzothiazole-2-yl)aniline scaffold is adaptable, allowing for the creation of diverse compound libraries. The primary approach involves the condensation of a 2-aminothiophenol with a 4-aminobenzoic acid derivative.[1][3]

The true versatility of the scaffold lies in the subsequent modification of the aniline amino group. Standard reactions such as acylation, alkylation, and Schiff base formation enable the introduction of a wide range of substituents, which is crucial for tuning the compound's biological activity and physicochemical properties.[1] For instance, the presence of a bromine atom at the 6-position of the benzothiazole ring has been shown to significantly enhance the potency of several derivatives.[1]

General_Synthesis_of_4_1_3_Benzothiazol_2_yl_aniline_Derivatives cluster_synthesis Core Synthesis cluster_derivatization Derivatization 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid->Condensation Core_Scaffold 4-(1,3-Benzothiazol-2-yl)aniline Condensation->Core_Scaffold Derivatization_Reactions Acylation, Alkylation, Schiff Base Formation Core_Scaffold->Derivatization_Reactions Modification of Aniline Group Therapeutic_Agents Diverse Therapeutic Agents Derivatization_Reactions->Therapeutic_Agents Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K JNK JNK Receptor->JNK Downstream_Effectors Downstream Effectors (e.g., Akt, c-Jun) PI3K->Downstream_Effectors JNK->Downstream_Effectors CDK5 CDK5 CDK5->Downstream_Effectors Cell_Response Proliferation, Survival, Metastasis Downstream_Effectors->Cell_Response Inhibitor 4-(1,3-Benzothiazol-2-yl) aniline Derivative Inhibitor->PI3K Inhibitor->JNK Inhibitor->CDK5 Experimental_Workflow Start Start: Compound Design Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, FTIR) Synthesis->Characterization In_Vitro In Vitro Screening (e.g., MTT Assay) Characterization->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Mechanism Mechanism of Action Studies (Kinase Assays, Docking) In_Vitro->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Mechanism->Lead_Opt End Preclinical Candidate In_Vivo->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents. The protocols outlined below are based on established synthetic routes, including both classical and green chemistry approaches.

Introduction

This compound and its analogues are a class of heterocyclic compounds that have demonstrated potent and selective antitumor activity.[1] Their mechanism of action is often linked to the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] Upon binding to the AhR, these compounds can induce the expression of cytochrome P450 enzymes, such as CYP1A1, which metabolize the benzothiazole derivatives into cytotoxic species that can form DNA adducts, leading to apoptosis in cancer cells.[1] This unique mechanism of action makes them promising candidates for the development of novel cancer therapeutics.[3]

Experimental Protocols

Two primary synthetic strategies are presented: a versatile two-step synthesis suitable for a wide range of derivatives and a one-pot green synthesis for a more environmentally friendly approach.

Protocol 1: Two-Step Synthesis of this compound Derivatives

This method involves the initial condensation of a 2-aminothiophenol with a substituted 4-nitrobenzoyl chloride or 4-nitrobenzaldehyde to form a 2-(nitrophenyl)benzothiazole intermediate, followed by the reduction of the nitro group to the corresponding aniline.

Part 1: Synthesis of 2-(4-Nitrophenyl)-1,3-benzothiazole Intermediate

This procedure details the condensation reaction to form the benzothiazole intermediate.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • 4-Nitrobenzaldehyde (1.05 eq)

  • Glycerol

Procedure:

  • A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and 4-nitrobenzaldehyde (1.66 g, 11 mmol) in glycerol (10 mL) is heated until a clear solution is obtained.[1]

  • The reaction is then allowed to proceed at room temperature for 0.5–5 hours, with progress monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is quenched with water.[1]

  • The resulting solid product is collected by filtration, dried, and recrystallized from ethanol to afford 2-(4-nitrophenyl)-1,3-benzothiazole.[1]

Part 2: Reduction to this compound

This procedure details the reduction of the nitro intermediate to the final aniline product.

Materials:

  • 2-(4-Nitrophenyl)-1,3-benzothiazole (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • 10 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 2-(4-nitrophenyl)-1,3-benzothiazole in ethanol, add tin(II) chloride dihydrate.[4]

  • Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.[4]

  • Continue to reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.[4]

  • After cooling to room temperature, the mixture is carefully neutralized with a 10 M aqueous solution of sodium hydroxide to a pH of approximately 8-9.[4]

  • Extract the resulting mixture with ethyl acetate.[4]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain this compound.[4]

Protocol 2: One-Pot Green Synthesis of 2-Arylbenzothiazoles

This protocol offers a simplified, environmentally friendly approach using microwave irradiation and a biocatalyst.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Acacia concinna (biocatalyst)

Procedure:

  • A mixture of 2-aminothiophenol and a diverse range of aryl aldehydes is prepared.

  • Acacia concinna is added as a biocatalyst.[5]

  • The reaction is carried out under microwave irradiation in the absence of a solvent.[5]

  • This method typically results in shorter reaction times and higher yields compared to conventional heating.[5]

Data Presentation

The following table summarizes quantitative data for a selection of this compound derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical StateMelting Point (°C)
2-Phenyl-1,3-benzothiazoleC₁₃H₉NS211.2992[1]Solid112-113[1]
4-(6-bromo-1,3-benzothiazol-2-yl)anilineC₁₃H₉BrN₂S321.2080-90[4]SolidNot specified
6-bromo-2-(4-nitrophenyl)benzothiazoleC₁₃H₇BrN₂O₂S351.1885-95[4]Yellow SolidNot specified
N-(4-Benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)amino] propionamideC₃₀H₂₃N₅O₃S545.61-White SolidNot specified
2-Pyridin-2-yl-4,5-dihydro-1H-imidazole-4-carboxylic acid (4-benzothiazol-2-yl-phenyl)amideC₂₂H₁₇N₅OS411.48--Not specified

Visualizations

Experimental Workflow

G cluster_0 Part 1: Condensation cluster_1 Part 2: Reduction cluster_2 Purification 2-Aminothiophenol 2-Aminothiophenol Condensation_Reaction Condensation 2-Aminothiophenol->Condensation_Reaction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Condensation_Reaction Intermediate 2-(4-Nitrophenyl)-1,3-benzothiazole Condensation_Reaction->Intermediate Reduction_Reaction Reduction (e.g., SnCl2, HCl) Intermediate->Reduction_Reaction Final_Product This compound Reduction_Reaction->Final_Product Purification Column Chromatography Final_Product->Purification

Caption: Synthetic workflow for this compound.

Signaling Pathway

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Endoplasmic Reticulum BTA Benzothiazole Aniline Derivative AhR_complex AhR-Hsp90 Complex BTA->AhR_complex Binds Metabolism Metabolism of BTA BTA->Metabolism AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Induces Transcription CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation CYP1A1_protein->Metabolism Cytotoxic_Metabolites Cytotoxic Metabolites Metabolism->Cytotoxic_Metabolites DNA_Adducts DNA Adducts Cytotoxic_Metabolites->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by benzothiazole derivatives.

References

Application Notes and Protocols for the Synthesis of 4-(1,3-benzothiazol-2-yl)aniline Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from the 4-(1,3-benzothiazol-2-yl)aniline scaffold are a class of compounds of significant interest in medicinal chemistry and drug development. The benzothiazole moiety is a privileged heterocyclic system known to impart a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The formation of an azomethine linkage (-C=N-) to create Schiff bases further enhances the therapeutic potential of these molecules by introducing a versatile pharmacophore.[3] This document provides detailed protocols for the multi-step synthesis of this compound and its subsequent conversion to a variety of Schiff bases.

Synthesis of this compound

The synthesis of the target aniline is typically achieved through a two-step process: the formation of an intermediate, 2-(4-nitrophenyl)-1,3-benzothiazole, followed by the reduction of the nitro group. An alternative one-pot synthesis is also described.

Method 1: Two-Step Synthesis

Step 1: Synthesis of 2-(4-nitrophenyl)-1,3-benzothiazole

This step involves the condensation of 2-aminothiophenol with 4-nitrobenzoyl chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 equivalent) in a suitable solvent such as pyridine or anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the work-up procedure will depend on the solvent used. If pyridine is used, it can be removed under reduced pressure. If dichloromethane is used, the reaction mixture can be washed with a mild acid to remove any remaining pyridine.

  • The crude product is then purified, typically by recrystallization from ethanol, to yield 2-(4-nitrophenyl)-1,3-benzothiazole as a solid.

Step 2: Reduction of 2-(4-nitrophenyl)-1,3-benzothiazole to this compound

The nitro group of the intermediate is reduced to an amine using a reducing agent like tin(II) chloride.

Experimental Protocol:

  • To a suspension of 2-(4-nitrophenyl)-1,3-benzothiazole (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (5.0 equivalents).

  • Heat the mixture to reflux and then slowly add concentrated hydrochloric acid.

  • Continue to reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to obtain this compound.

Method 2: One-Pot Synthesis

This method involves the reaction of an aniline derivative with sulfur and p-aminobenzaldehyde at an elevated temperature.

Experimental Protocol:

  • To a melt of aniline (100 parts) and sulfur (14 parts), add p-aminobenzaldehyde (24 parts).

  • Heat the reaction mixture, typically between 170-190 °C.

  • After the reaction is complete, the excess aniline is removed, often by distillation.

  • The crude product can be purified by recrystallization.

Synthesis of this compound Schiff Bases

The synthesized this compound can be readily converted to a wide array of Schiff bases through condensation with various substituted aldehydes.

General Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent, most commonly absolute ethanol or methanol.

  • To this solution, add the desired substituted benzaldehyde (1.0 equivalent).

  • A catalytic amount of glacial acetic acid or a drop of piperidine can be added to facilitate the reaction.[3]

  • The reaction mixture is then refluxed for a period ranging from 3 to 12 hours, with the progress monitored by TLC.[3][4]

  • Upon completion, the reaction mixture is cooled, and the precipitated solid (the Schiff base) is collected by filtration.

  • The solid is washed with cold ethanol or methanol to remove any unreacted starting materials.

  • The final product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or carbon tetrachloride.[3]

Data Presentation

The following tables summarize the characterization data for this compound and a selection of its Schiff base derivatives.

Table 1: Physicochemical and Spectroscopic Data for this compound

CompoundMolecular FormulaMolecular WeightPhysical AppearancePurity
This compoundC₁₃H₁₀N₂S226.30Solid97.0%[5]

Table 2: Characterization Data for Representative this compound Schiff Bases

Aldehyde ReactantSchiff Base ProductYield (%)Melting Point (°C)FT-IR ν(C=N) (cm⁻¹)¹H-NMR δ(CH=N) (ppm)
Salicylaldehyde2-[[(4-(1,3-benzothiazol-2-yl)phenyl)imino]methyl]phenol--1600-1617-
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-4-(1,3-benzothiazol-2-yl)aniline--1630.99.44
4-ChlorobenzaldehydeN-(4-chlorobenzylidene)-4-(1,3-benzothiazol-2-yl)aniline--1616.39.42
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)4-[[(4-(1,3-benzothiazol-2-yl)phenyl)imino]methyl]-2-methoxyphenol-2241596-
4-(Dimethylamino)benzaldehydeN-[4-(dimethylamino)benzylidene]-4-(1,3-benzothiazol-2-yl)aniline62.95-16109.26
5-Bromo-2-hydroxybenzaldehyde4-bromo-2-[[(4,6-difluorobenzothiazol-2-yl)imino]methyl]phenol*--16047.26
3,4-DimethoxybenzaldehydeN-(3,4-dimethoxybenzylidene)-4-(1,3-benzothiazol-2-yl)aniline55.39192-19416117.14

*Note: Data for the Schiff base from 5-bromo-2-hydroxybenzaldehyde is for a reaction with 4,6-difluoro-2-aminobenzothiazole, but provides a representative example of the characterization data.[6]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound Schiff bases.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Synthesis of Schiff Bases 2-Aminothiophenol 2-Aminothiophenol Intermediate 2-(4-nitrophenyl)-1,3-benzothiazole 2-Aminothiophenol->Intermediate Condensation 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->Intermediate Aniline_Product This compound Intermediate->Aniline_Product Reduction Schiff_Base This compound Schiff Base Aniline_Product->Schiff_Base Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Schiff_Base

Caption: General workflow for the synthesis of this compound Schiff bases.

Conclusion

The synthetic protocols outlined in this document provide a comprehensive guide for the preparation of this compound and its diverse Schiff base derivatives. The versatility of the condensation reaction allows for the creation of a large library of compounds for screening in drug discovery programs. The provided data and workflow visualization are intended to facilitate the efficient and reproducible synthesis of these promising therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and applications.

References

Application Note: Purification of 4-(1,3-Benzothiazol-2-yl)aniline using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1,3-Benzothiazol-2-yl)aniline is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmacologically active agents and materials with unique photophysical properties.[1][2][3] Given its role as a key building block, obtaining this compound in high purity is essential for the reliability and success of subsequent research and development activities. Column chromatography is a widely used and effective technique for the purification of organic compounds from reaction mixtures.[4] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates components of a mixture based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase.[4] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase.[1] The mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column.[5][6]

The separation mechanism relies on the polarity differences between the target compound and impurities. Non-polar impurities will have weaker interactions with the silica gel and will be eluted first with the less polar mobile phase. The more polar this compound will adsorb more strongly to the silica gel. By gradually increasing the polarity of the mobile phase (a gradient elution), the target compound can be selectively desorbed and eluted from the column, separating it from more strongly adsorbed polar impurities.[7] Due to the basic nature of the aniline moiety, which can lead to tailing on the acidic silica gel, a small amount of a basic modifier like triethylamine is often added to the eluent to improve the separation quality.[7]

Experimental Protocol

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Triethylamine (optional, for improved peak shape)

    • Dichloromethane (for sample loading)

    • Deuterated solvent (e.g., DMSO-d₆) for NMR analysis

  • Equipment:

    • Glass chromatography column with stopcock

    • Separatory funnel or reservoir for eluent

    • Beakers and Erlenmeyer flasks

    • Test tubes or fraction collection vials

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Capillary tubes for TLC spotting

    • Rotary evaporator

    • Round-bottom flasks

    • Stand, clamps

Preliminary Analysis (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.30-0.35 for the target compound, with good separation from impurities.[4]

  • If streaking is observed, add 0.5-1% triethylamine to the eluent mixture to neutralize the acidic silica.[7]

Column Preparation (Wet Packing Method)
  • Ensure the chromatography column is clean, dry, and mounted vertically using a stand and clamps. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica should be 30-50 times the weight of the crude sample.[4]

  • With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the column to encourage even packing and dislodge any air bubbles.

  • Continuously add the slurry until the desired column height is reached. Do not let the column run dry.

  • Once the silica has settled, add a thin protective layer of sand on top of the silica bed. Drain the excess solvent until it is just level with the top of the sand layer.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Carefully add the sample solution to the top of the column using a pipette, ensuring the silica bed is not disturbed.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it reaches the sand layer.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all of the sample is adsorbed onto the stationary phase. Repeat this wash step once more.

Elution and Fraction Collection
  • Carefully fill the column with the initial eluent.

  • Begin elution by opening the stopcock to achieve a steady flow rate (e.g., a few drops per second).

  • Collect the eluate in sequentially numbered test tubes or vials.

  • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.).

  • Monitor the separation by periodically spotting the collected fractions onto TLC plates, alongside the crude material and a reference standard if available.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

Product Isolation
  • Transfer the combined pure fractions to a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the weight of the purified product and calculate the percentage yield.

  • Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[2]

Safety and Disposal
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is known to cause serious eye irritation.[8]

  • Hexane and ethyl acetate are flammable; keep them away from ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound via column chromatography.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)Slightly acidic nature.[4]
Crude Sample Mass 1.0 g---
Silica Gel Mass 40 gRatio of ~40:1 adsorbent to sample.[4]
Column Dimensions 3 cm (ID) x 40 cm (L)---
TLC Eluent System 7:3 Hexane:Ethyl Acetate (+0.5% Et₃N)Provides optimal Rf for separation.
Rf (Product) ~0.35Ideal for good separation on the column.[4]
Rf (Major Impurity) ~0.50 (less polar)Elutes before the main product.
Elution Method Gradient ElutionStarted with 95:5 Hexane:EtOAc, gradually increased to 7:3 Hexane:EtOAc.
Volume per Fraction 15 mL---
Pure Fractions #15 - #25As determined by TLC analysis.
Isolated Mass 0.82 g---
Yield 82%---
Purity (by HPLC) >98%[9]

Visualizations

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of Crude 4-(1,3-Benzothiazol-2-yl)aniline via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1,3-Benzothiazol-2-yl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the successful development of downstream drug candidates. This document provides detailed protocols for the purification of crude this compound using recrystallization techniques. The selection of an appropriate solvent system is critical for achieving high purity and recovery yields. Potential impurities in the crude product may include unreacted starting materials such as 2-aminothiophenol and 4-aminobenzoic acid derivatives, as well as by-products from the cyclization reaction.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₀N₂S[1]
Molecular Weight226.30 g/mol [2]
AppearanceSolid[2]
Melting Point150-153 °C[3]

Solvent Selection and Solubility

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the chemical structure of this compound and data from analogous compounds, several organic solvents are potential candidates for recrystallization. Ethanol is frequently cited for the recrystallization of benzothiazole derivatives.[4]

Table 1: Solubility Characteristics of this compound in Selected Solvents (Illustrative Data)

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Ethanol~0.5~5.0Excellent
Isopropanol~0.3~4.0Good
Acetone~1.0~8.0Moderate (High solubility at RT)
Ethyl Acetate~0.8~6.0Moderate
Toluene~0.2~3.0Good
WaterInsolubleInsolubleUnsuitable (Can be used as an anti-solvent)

Note: The data in this table is illustrative and based on general principles and data for similar compounds. It is crucial to perform a solvent screen to determine the optimal solvent for a specific batch of crude material.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Ethanol

This protocol is recommended for crude material with moderate to high purity.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to boiling while stirring. Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)

This method is useful if the crude product is too soluble in a single hot solvent, leading to poor recovery.

Materials:

  • Same as Protocol 1, with the addition of deionized water.

Procedure:

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Purity Assessment and Characterization

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Table 2: Comparison of Crude and Recrystallized Product (Illustrative Data)

ParameterMethodCrude ProductRecrystallized Product
PurityHPLC (254 nm)92.5%>99.0%
Melting PointCapillary Method145-150 °C151-153 °C
ColorVisualYellowish-brownOff-white to pale yellow
Recovery YieldGravimetricN/A85-95%

Visualizations

Experimental Workflow for Single Solvent Recrystallization

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved decolorize Decolorize (Optional) dissolved->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath Cooling cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Dry under Vacuum wash_crystals->drying purified_product Purified Product drying->purified_product

Caption: Workflow for single solvent recrystallization.

Logical Relationship for Solvent Selection

G cluster_criteria Solvent Selection Criteria cluster_outcome Desired Outcome high_sol_hot High Solubility when Hot optimal_solvent Optimal Recrystallization Solvent high_sol_hot->optimal_solvent low_sol_cold Low Solubility when Cold low_sol_cold->optimal_solvent impurities_sol Impurities are Soluble or Insoluble impurities_sol->optimal_solvent no_reaction Inert to the Compound no_reaction->optimal_solvent volatile Easily Removable volatile->optimal_solvent

Caption: Key criteria for selecting a recrystallization solvent.

Troubleshooting

IssuePossible CauseSolution
Oiling OutSolution is supersaturated or the melting point of the solute is below the boiling point of the solvent.Add more solvent, reheat to dissolve the oil, and cool more slowly. Scratch the inside of the flask to induce crystallization.
No Crystal FormationToo much solvent was used, or the solution was not cooled sufficiently.Evaporate some of the solvent and re-cool. Scratch the inside of the flask or add a seed crystal.
Low RecoveryToo much solvent was used, or premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated.
Colored CrystalsColored impurities are still present.Repeat the recrystallization, ensuring to use activated carbon during the dissolution step.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Avoid inhaling dust from the crude or purified product.

  • Use caution when heating flammable organic solvents. A water bath is recommended over direct heating on a hot plate.

References

Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their extensive pharmacological properties, including potent anticancer activities.[1][2] The benzothiazole scaffold is a core component in numerous therapeutic agents.[1] These compounds have demonstrated considerable efficacy against a variety of cancer cell lines, such as those for breast, colon, and lung cancer, both in vitro and in vivo.[1][3] The mechanisms through which benzothiazole derivatives exert their anticancer effects often involve inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways essential for cancer cell proliferation and survival.[1][4]

This document offers detailed protocols for evaluating the in vitro anticancer activity of novel benzothiazole derivatives, targeting researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes hypothetical in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines to provide a comparative baseline.

DerivativeTarget Cell LineIC50 (µM)
Derivative A MCF-7 (Breast)8.45
A549 (Lung)12.31
HT-29 (Colon)5.62[5][6]
Derivative B A549 (Lung)6.78
HepG2 (Liver)9.15[5]
PANC-1 (Pancreas)27.00[7]
Derivative C HT-29 (Colon)0.024[6]
H460 (Lung)0.29[6]
MDA-MB-231 (Breast)0.88[6]

Experimental Workflow

The overall process for screening the in vitro anticancer activity of benzothiazole derivatives follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation A Cancer Cell Culture B Treatment with Benzothiazole Derivatives A->B C MTT Assay for Cell Viability B->C D Calculate IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Select Potent Compounds F Cell Cycle Analysis (PI Staining) D->F Select Potent Compounds G Western Blot for Signaling Proteins D->G Select Potent Compounds H Mechanism of Action Elucidation E->H F->H G->H I Lead Compound Identification H->I

General experimental workflow for in vitro anticancer activity screening.

Experimental Protocols

Herein are detailed protocols for essential experiments to assess the in vitro anticancer activity of benzothiazole derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8] The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Materials:

  • Benzothiazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640, DMEM)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol[9]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest cancer cells in their exponential growth phase. Count the cells and adjust the concentration to a predetermined optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.[10]

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Following incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][9]

  • Formazan Solubilization: Carefully aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[12][13] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[13][14]

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask or plate and treat with the benzothiazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[11]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 400-600 x g for 5 minutes.[15]

  • Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14][15]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[13][14]

    • Healthy cells: Annexin V-negative and PI-negative.[14]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[16] Many anticancer agents induce cell cycle arrest at specific checkpoints.[17] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Propidium Iodide (PI)

  • RNase A (DNase-free)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the benzothiazole derivative as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells.

  • Washing: Wash the cells with cold PBS by centrifuging at 200 x g for 5-10 minutes at 4°C.[18]

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate at 4°C for at least 2 hours (can be stored for weeks).[18]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with cold PBS.[18] Resuspend the cells in 300-500 µL of PI staining solution (containing PI and RNase A in PBS).[18] The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[16]

  • Incubation: Incubate the tubes for 15-30 minutes at room temperature, protected from light.[18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.

Protocol 4: Investigation of Signaling Pathways by Western Blot

Western blotting is a technique used to detect and quantify specific proteins in a sample, which is essential for investigating the molecular mechanisms of action.[19] For benzothiazole derivatives, this could involve assessing the levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) or cell cycle regulation (e.g., cyclins, CDKs).[20]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection reagent

Procedure:

  • Protein Extraction: Treat cells with the benzothiazole derivative. Wash cells with ice-cold PBS and lyse them using RIPA buffer.[21] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[21]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][22]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C.[22]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22] After further washes, apply a chemiluminescent substrate and capture the signal using a digital imager.[21]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Apoptosis Signaling Pathway

Many benzothiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

G cluster_pathway Intrinsic Apoptosis Pathway A Benzothiazole Derivative B Bcl-2 Family (e.g., Bax, Bad) A->B activates C Anti-Apoptotic (e.g., Bcl-2) A->C inhibits D Mitochondrion B->D promotes C->D inhibits E Cytochrome c Release D->E F Apaf-1 E->F G Apoptosome Formation F->G I Caspase-9 (Initiator) G->I activates H Pro-Caspase-9 H->G K Caspase-3 (Executioner) I->K activates J Pro-Caspase-3 J->K L Apoptosis K->L

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-(1,3-Benzothiazol-2-yl)aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The 4-(1,3-Benzothiazol-2-yl)aniline scaffold, in particular, represents a promising area for the development of new antimicrobial agents. This document provides detailed application notes and standardized protocols for the antimicrobial susceptibility testing of these compounds, designed to ensure reliable and reproducible results for research and drug development purposes.

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in determining the in vitro efficacy of this compound derivatives against a variety of microbial pathogens.

Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives

While specific antimicrobial susceptibility data for this compound is not extensively available in the current literature, the following tables summarize the antimicrobial activity of structurally related benzothiazole derivatives. This data is presented to provide a comparative context for researchers working with this class of compounds.

Note: The data presented below is for various benzothiazole derivatives and NOT specifically for this compound. Researchers should generate their own data for the specific compounds under investigation.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Benzothiazole Derivatives against Bacterial Strains

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Thiazolidin-4-one BenzothiazoleCompound 18P. aeruginosa100[1]
Thiazolidin-4-one BenzothiazoleCompound 18 (resistant strain)P. aeruginosa60[1]
Isatin-Benzothiazole HybridCompound 41cE. coli3.1[2]
Isatin-Benzothiazole HybridCompound 41cP. aeruginosa6.2[2]
Dichloropyrazole-BenzothiazoleCompound 104Gram-positive strains0.0156–0.25[2]
Dichloropyrazole-BenzothiazoleCompound 104Gram-negative strains1–4[2]
Schiff Base BenzothiazoleCompounds 56, 59a-dK. pneumoniae0.4–0.8[2]

Table 2: Zone of Inhibition of Various Benzothiazole Derivatives against Bacterial Strains

Compound ClassDerivativeTest OrganismZone of Inhibition (mm)Reference
Pyrimidinylbenzazolyl UreaCompound 111B. subtilis40 ± 1.3[2]
2- or 4-hydroxyphenyl Benzothiazole HybridCompound 15Various bacterial strains15.5–17.6[2]
N-Benzothiazol-2-yl-2-chloro-acetamide derivativeCompound A1B. subtilis22 - 33[3]
N-Benzothiazol-2-yl-2-chloro-acetamide derivativeCompound A2B. subtilis21 - 33[3]

Experimental Protocols

The following are detailed protocols for two standard methods of antimicrobial susceptibility testing: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for assessing the zone of inhibition.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

  • Test compound: this compound derivative

  • Solvent for the test compound (e.g., Dimethyl Sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains for testing

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Incubator

  • Microplate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row designated for testing.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well to ensure equal volumes. This creates a concentration gradient of the test compound.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: Wells containing broth only to check for contamination.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

    • Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.[4]

Broth_Microdilution_Workflow A Prepare Stock Solution of Test Compound C Perform Serial Dilutions of Test Compound A->C B Dispense Broth to 96-well Plate B->C E Inoculate Wells C->E D Prepare Standardized Inoculum (0.5 McFarland) D->E F Incubate Plate (37°C, 24h) E->F G Read MIC Value (Lowest concentration with no visible growth) F->G

Broth Microdilution Workflow

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[5]

Materials:

  • Test compound: this compound derivative

  • Solvent for the test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • Standardized inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Solvent control disks (impregnated with the solvent only)

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the this compound compound solution. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial inoculum. Rotate the swab against the inner side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.[6]

  • Application of Disks: Aseptically place the prepared test disks, positive control disks, and solvent control disks onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart from each other to avoid overlapping of the inhibition zones.[6] Gently press the disks to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm), including the diameter of the disk itself. The size of the zone is indicative of the antimicrobial activity.[5]

Agar_Disk_Diffusion_Workflow A Prepare Test Disks with Compound Solution D Place Disks on Inoculated Plate A->D B Prepare Standardized Inoculum (0.5 McFarland) C Inoculate MHA Plate (Lawn Culture) B->C C->D E Incubate Plate (37°C, 24h) D->E F Measure Zone of Inhibition (mm) E->F

Agar Disk Diffusion Workflow

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound compounds is a subject of ongoing research, benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. These include the inhibition of essential enzymes involved in bacterial metabolism and replication. For instance, some benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[2] Other potential targets could include enzymes in the folate biosynthesis pathway or cell wall synthesis. Further mechanistic studies, such as enzyme inhibition assays, are recommended to elucidate the specific mode of action for novel this compound compounds.

Proposed_Signaling_Pathway cluster_cell Bacterial Cell Compound This compound Compound Target Potential Target Enzyme (e.g., DNA Gyrase) Compound->Target Binds to Pathway Essential Metabolic/ Replication Pathway Target->Pathway Inhibits Inhibition Inhibition of Bacterial Growth Pathway->Inhibition

Proposed Mechanism of Action

References

Application Notes and Protocols for 4-(1,3-Benzothiazol-2-yl)aniline in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(1,3-Benzothiazol-2-yl)aniline, also known as 2-(4-aminophenyl)benzothiazole (APBT), as a fluorescent probe in microscopy. This document details its photophysical properties, established applications, and provides adaptable protocols for its use in biological imaging.

Introduction

This compound is a fluorescent molecule belonging to the benzothiazole family. The rigid, planar structure of the benzothiazole core, conjugated with the electron-donating aniline group, gives rise to its fluorescent properties. The fluorescence of APBT is notably sensitive to its microenvironment, a characteristic that has been exploited for specific biological imaging applications. Its primary utility in fluorescence microscopy lies in the staining of specific biological structures, such as bacterial spores and amyloid-beta (Aβ) plaques, the latter being a hallmark of Alzheimer's disease.[1][2] While its application in visualizing dynamic signaling pathways is not yet established, its role as a structural probe is significant.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. While a complete, standardized dataset for this compound is not consistently available across the literature, the following table summarizes representative data for the compound. It is important to note that properties such as the fluorescence quantum yield can be highly dependent on the solvent and local binding environment.

PropertyValueNotes
Molecular Formula C₁₃H₁₀N₂S
Molecular Weight 226.3 g/mol [1]
Appearance Pale yellow solid[1]
Solubility Soluble in organic solvents such as DMSO and ethanol[1]
Absorption Maximum (λabs) ~370 nmIn organic solvents. The exact wavelength can vary with solvent polarity.[1]
Emission Maximum (λem) ~450 nmEmits in the blue region of the visible spectrum.[1]
Stokes Shift ~80 nmThe difference between the absorption and emission maxima.[1]
Molar Extinction Coefficient (ε) Data not consistently available
Fluorescence Quantum Yield (ΦF) Data not consistently availableGenerally moderate, with a tendency to increase significantly upon binding to specific targets like amyloid fibrils.[1]
Fluorescence Lifetime (τ) Data not consistently available

Applications in Fluorescence Microscopy

Current research highlights two primary applications for this compound in fluorescence microscopy:

  • Staining of Bacterial Spores: APBT has been effectively used as a fluorescent stain to visualize the intricate structures of bacterial spores.[3] Its ability to permeate and bind to spore components allows for clear delineation of their morphology under a fluorescence microscope.

  • Detection of Amyloid-β Plaques: As a structural analog of Thioflavin T, a widely used dye for amyloid detection, APBT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[2][4] This property makes it a valuable tool for the histopathological identification of Aβ plaques in brain tissue samples from Alzheimer's disease models.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific cell or tissue type and the imaging system used.

Protocol 1: General Staining of Biological Samples (Adaptable for Mammalian Cells)

This protocol is adapted from methodologies used for staining bacterial spores and can be modified for use with cultured mammalian cells.

Materials:

  • This compound (APBT) stock solution (1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)

  • Mounting medium

  • Glass slides and coverslips or imaging-bottom dishes

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips or in imaging dishes to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of APBT by diluting the stock solution in PBS to a final concentration of 0.01 mg/mL (or as optimized).

    • Incubate the cells with the APBT working solution for 10-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~370 nm, Emission: ~450 nm).

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Culture Cell Culture Fix Fixation (4% PFA) Culture->Fix Perm Permeabilization (optional) Fix->Perm Stain Incubate with APBT Perm->Stain Wash Wash with PBS Stain->Wash Mount Mount Sample Wash->Mount Image Fluorescence Microscopy Mount->Image G cluster_tissue Tissue Preparation cluster_stain Staining Protocol cluster_image Visualization Deparaffinize Deparaffinize & Rehydrate Stain Incubate with APBT Solution Deparaffinize->Stain Differentiate Differentiate in Ethanol Stain->Differentiate Wash Wash with Water Differentiate->Wash Mount Mount Coverslip Wash->Mount Microscopy Fluorescence Microscopy Mount->Microscopy G APBT 2-(4-aminophenyl)benzothiazole (APBT) Derivatives CYP1A1 Induction of CYP1A1 APBT->CYP1A1 Metabolites Generation of Reactive Electrophilic Metabolites CYP1A1->Metabolites Adducts DNA Adduct Formation Metabolites->Adducts Apoptosis Apoptosis Adducts->Apoptosis

References

Application Notes and Protocols for the Use of 4-(1,3-Benzothiazol-2-yl)aniline as a Fluorescent Probe for Amyloid-Beta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming characteristic plaques in the brain. The detection and quantification of these Aβ aggregates are crucial for the diagnosis of AD and the development of therapeutic interventions. Fluorescent probes that selectively bind to Aβ plaques and exhibit enhanced fluorescence upon binding are invaluable tools for this purpose. 4-(1,3-Benzothiazol-2-yl)aniline, also known as 2-(4-aminophenyl)benzothiazole, is a derivative of Thioflavin T, a widely used dye for amyloid staining. This benzothiazole-based probe demonstrates high affinity for Aβ aggregates and displays favorable fluorescence properties, making it a promising candidate for the sensitive and specific detection of amyloid plaques in both in vitro and in vivo applications.[1]

These application notes provide a comprehensive overview of the use of this compound as a fluorescent probe for Aβ, including its synthesis, photophysical properties, and detailed protocols for its application in Aβ aggregation assays and histological staining.

Principle of the Assay

The utility of this compound as an Aβ probe is based on its specific binding to the cross-β-sheet structures characteristic of amyloid fibrils. In its unbound state in aqueous solution, the molecule exhibits rotational freedom around the bond connecting the benzothiazole and aniline rings, which leads to non-radiative decay of the excited state and consequently, low fluorescence. Upon binding to the hydrophobic channels of Aβ aggregates, this rotation is restricted. This rigidization of the molecular structure minimizes non-radiative decay pathways and results in a significant enhancement of the fluorescence quantum yield, leading to a strong fluorescent signal that is proportional to the amount of aggregated Aβ.

G cluster_solution In Solution (Unbound) cluster_amyloid Bound to Amyloid-Beta Fibril Probe_free This compound (Low Fluorescence) Rotation Free Rotation Probe_free->Rotation leads to Abeta Amyloid-Beta Fibril (Cross-β-Sheet) Probe_free->Abeta Binding Quenching Fluorescence Quenching Rotation->Quenching causes Probe_bound This compound (High Fluorescence) Restriction Restricted Rotation Probe_bound->Restriction leads to Enhancement Fluorescence Enhancement Restriction->Enhancement causes

Caption: Mechanism of fluorescence enhancement of this compound upon binding to amyloid-beta fibrils.

Data Presentation

Photophysical and Binding Properties

The following table summarizes the key photophysical and binding characteristics of this compound and its derivatives as fluorescent probes for amyloid-beta aggregates.

PropertyValueReference CompoundReference
Binding Affinity (Kd) 5.8 ± 0.90 nMBTA-1 (N-methylated derivative)[2][3]
Excitation Maximum (Bound) ~440 nmThioflavin T[4]
Emission Maximum (Bound) ~482 nmThioflavin T[4]
Fluorescence Enhancement Significant increase upon bindingPP-BTA derivatives[1]

Note: Data for the N-methylated derivative (BTA-1) and the parent compound Thioflavin T are provided as close approximations for the photophysical properties of this compound in the context of amyloid-beta binding.

Selectivity

Benzothiazole-based probes have demonstrated high specificity for Aβ aggregates over other protein structures. For instance, the derivative RM-28 was shown to be highly specific for Aβ aggregates and did not bind to intracellular proteins like bovine serum albumin (BSA) or α-synuclein (α-Syn) aggregates.[5] Similarly, BTA-1 did not appear to bind significantly to common neuroreceptors or transporter sites.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of 2-(4-aminophenyl)benzothiazoles.[6]

G cluster_synthesis Synthesis Workflow Start 2-Aminothiophenol + 4-Nitrobenzoyl chloride Intermediate 2-(4-Nitrophenyl)benzothiazole Start->Intermediate Condensation (Pyridine) Product This compound Intermediate->Product Reduction (SnCl2·2H2O, EtOH)

Caption: Synthetic route for this compound.

Part 1: Synthesis of 2-(4-Nitrophenyl)benzothiazole

  • Materials:

    • 2-Aminothiophenol

    • 4-Nitrobenzoyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (anhydrous)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethanol

  • Procedure:

    • Dissolve 2-aminothiophenol (1.0 eq) in anhydrous pyridine (10 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane (5 mL) to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize excess pyridine.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from ethanol to yield pure 2-(4-nitrophenyl)benzothiazole as a yellow solid.

Part 2: Synthesis of this compound

  • Materials:

    • 2-(4-Nitrophenyl)benzothiazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Concentrated hydrochloric acid

    • 10 M Sodium hydroxide

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 2-(4-nitrophenyl)benzothiazole (1.0 eq) in ethanol (20 mL).

    • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

    • Heat the mixture to reflux and add concentrated hydrochloric acid (5 mL) dropwise.

    • Continue refluxing for 3-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Basify the mixture to pH 8-9 with 10 M sodium hydroxide.

    • Extract the resulting mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain this compound.

Protocol for In Vitro Aβ Aggregation Assay

This protocol is adapted from standard Thioflavin T (ThT) aggregation assays and can be used with this compound.[7][8][9]

  • Materials:

    • Human amyloid-beta (1-42) peptide

    • Hexafluoroisopropanol (HFIP)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • This compound stock solution (e.g., 1 mM in DMSO)

    • 96-well black, clear-bottom microplate

    • Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)

  • Procedure:

    • Preparation of Aβ Monomers:

      • Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

      • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum.

      • Store the resulting peptide film at -80 °C.

      • Prior to use, dissolve the peptide film in DMSO to a concentration of 5 mM and sonicate for 10 minutes.

    • Aggregation Assay:

      • Prepare a reaction mixture in PBS containing Aβ(1-42) at a final concentration of 10-20 µM and this compound at a final concentration of 5-10 µM.

      • Include control wells containing the probe in PBS without Aβ and Aβ in PBS without the probe.

      • Pipette 100-200 µL of the reaction mixture into the wells of the 96-well plate.

      • Seal the plate to prevent evaporation.

      • Incubate the plate at 37 °C with continuous gentle shaking in the plate reader.

      • Monitor the fluorescence intensity (Ex ~440 nm, Em ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

    • Data Analysis:

      • Subtract the background fluorescence of the probe alone from the fluorescence readings of the Aβ-containing samples.

      • Plot the fluorescence intensity as a function of time to generate an aggregation curve.

Protocol for Fluorescence Titration to Determine Binding Affinity (Kd)

This protocol allows for the determination of the dissociation constant (Kd) of the probe for Aβ fibrils.

  • Materials:

    • Pre-aggregated Aβ fibrils (prepared as described above and allowed to reach a stable plateau)

    • This compound stock solution

    • PBS, pH 7.4

    • Fluorometer

  • Procedure:

    • Prepare a series of solutions with a fixed concentration of pre-aggregated Aβ fibrils (e.g., 100-500 nM) in PBS.

    • Add increasing concentrations of this compound to these solutions.

    • Incubate the samples at room temperature for 30-60 minutes to allow binding to reach equilibrium.

    • Measure the fluorescence intensity of each sample (Ex ~440 nm, Em ~485 nm).

    • Plot the change in fluorescence intensity as a function of the probe concentration.

    • Fit the data to a one-site binding equation to determine the Kd.

Protocol for Staining of Aβ Plaques in Brain Tissue

This protocol provides a general guideline for the fluorescent staining of Aβ plaques in fixed brain sections.[10][11]

  • Materials:

    • Formalin-fixed, paraffin-embedded or frozen brain tissue sections from an AD model or human AD patient.

    • Xylene (for deparaffinization)

    • Ethanol series (100%, 95%, 70%)

    • Distilled water

    • PBS, pH 7.4

    • Staining solution: this compound in a suitable buffer (e.g., 1 µM in PBS/ethanol mixture).

    • Mounting medium (aqueous or non-aqueous, depending on the subsequent imaging)

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC channels).

  • Procedure:

    • Tissue Preparation:

      • For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded ethanol series to distilled water.

      • For frozen sections, bring to room temperature and wash with PBS.

    • Staining:

      • Incubate the tissue sections with the this compound staining solution for 10-30 minutes at room temperature in the dark.

      • Rinse the sections with PBS (2 x 5 minutes).

      • (Optional) Differentiate in 70% ethanol for 1-5 minutes to reduce background staining.

      • Rinse with distilled water.

    • Mounting and Imaging:

      • Coverslip the sections with an appropriate mounting medium.

      • Visualize the stained Aβ plaques using a fluorescence microscope. Plaques should appear as brightly fluorescent structures against a darker background.

Disclaimer

The protocols and information provided in these application notes are intended for research use only and are not for diagnostic or therapeutic purposes. Researchers should optimize these protocols for their specific experimental conditions and reagents. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for 4-(1,3-Benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 4-(1,3-Benzothiazol-2-yl)aniline (CAS No. 6278-73-5). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂S[1][2]
Molecular Weight 226.3 g/mol [1]
Appearance Solid[3]
Melting Point 150-153 °C[1]
Boiling Point 423.3 °C at 760 mmHg[1]
Flash Point 209.8 °C[1]
Density 1.301 g/cm³[1]
Storage Temperature 2-8 °C[1]

Experimental Protocols

Handling Protocol

2.1.1. Engineering Controls:

  • Work in a well-ventilated area. The use of a fume hood is highly recommended to minimize inhalation exposure.[4][5]

  • Facilities should be equipped with an eyewash station and a safety shower.[4]

2.1.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6]

  • Skin Protection:

    • Wear compatible chemical-resistant gloves. Inspect gloves for integrity before each use.[4]

    • Use proper glove removal technique to avoid skin contact.[4]

    • Wear a lab coat, apron, or coveralls to prevent skin contact.[7]

  • Respiratory Protection: If dust or aerosols are generated, use a government-approved respirator.[4]

2.1.3. General Hygiene Practices:

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6][8]

  • Do not eat, drink, or smoke in areas where the material is handled or stored.[5][8]

  • Remove any contaminated clothing immediately and wash it before reuse.[9]

Storage Protocol
  • Container: Keep the container tightly closed when not in use.[5][8]

  • Environment:

    • Store in a cool, dry, and well-ventilated area.[5][8]

    • Protect from direct sunlight and moisture. Some related compounds are noted to be light-sensitive.

    • The recommended storage temperature is between 2-8°C.[1]

  • Incompatibilities: Store away from incompatible substances and sources of ignition.[8]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10][11]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Ensure Well-Ventilated Area (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve emergency_spill Spill handling_weigh->emergency_spill emergency_exposure Exposure handling_weigh->emergency_exposure storage_seal Seal Container Tightly handling_dissolve->storage_seal cleanup_decontaminate Decontaminate Work Surface handling_dissolve->cleanup_decontaminate handling_dissolve->emergency_spill handling_dissolve->emergency_exposure storage_store Store at 2-8°C (Cool, Dry, Dark Place) storage_seal->storage_store storage_store->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Regulations cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash emergency_action Follow First Aid Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Safe handling and storage workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 4-(1,3-Benzothiazol-2-yl)aniline, with a particular focus on resolving issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the common causes?

Low yields in this synthesis are frequently attributed to several factors, primarily revolving around the stability of the starting materials and the reaction conditions. The most common issues include the oxidation and polymerization of 2-aminothiophenol, incomplete cyclization of intermediates, and the formation of undesired side products through dimerization.[1] Harsh reaction conditions, such as excessively high temperatures, can also promote the formation of byproducts.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

The formation of dark, insoluble materials is a strong indicator of the polymerization of the 2-aminothiophenol starting material.[1] This reagent is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1]

To mitigate this, consider the following solutions:

  • Use Freshly Purified 2-Aminothiophenol: Impurities from oxidation in the starting material can propagate side reactions. If possible, purify 2-aminothiophenol by distillation or recrystallization before use.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures which can accelerate polymerization and other side reactions. A stepwise or gradual heating approach may be beneficial.[1]

Q3: I suspect incomplete cyclization is occurring, leaving me with a benzothiazoline intermediate. How can I drive the reaction to completion?

The formation of the benzothiazole ring requires an oxidation step to convert the initially formed benzothiazoline intermediate into the final aromatic product.[2] If this oxidation is inefficient, a lower yield of the desired product will be observed.

Potential causes and solutions include:

  • Insufficient Oxidant: Ensure an adequate amount of an oxidizing agent is used. In many syntheses of this type, air can act as a mild and effective oxidant. For other cases, you may need to introduce a specific, mild oxidant.[1][2]

  • Suboptimal Reaction Time: The final aromatization step may require more time. Monitor the reaction's progress using thin-layer chromatography (TLC) and consider extending the reaction time if starting material or intermediates persist.[1]

  • Steric Hindrance: Bulky substituents on your starting materials could potentially slow down the final aromatization step. In such cases, a longer reaction time or a more potent (yet still selective) oxidizing agent might be necessary.[2]

Q4: I am observing byproducts with a higher molecular weight than my target compound. What could be the cause?

The formation of higher molecular weight byproducts often suggests dimerization. This can occur when reaction conditions favor intermolecular reactions over the desired intramolecular cyclization. High concentrations of reactants can increase the likelihood of these intermolecular side reactions.[1] To address this, consider running the reaction at a lower concentration.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the yield of benzothiazole derivatives. While not all data pertains directly to this compound, the trends observed can guide the optimization of your synthesis.

Table 1: Effect of Solvent on the Yield of 2-Arylbenzothiazoles

SolventTemperature (°C)Time (h)Yield (%)
TolueneReflux6-1050-65
Chlorobenzene/DMSO140Not Specified55-81[3]
EthanolReflux3-4Not Specified
PyridineRoom Temp12-16Not Specified

Table 2: Impact of Catalyst and Reaction Time on Yield

CatalystTemperature (°C)Time (h)Yield (%)
Graphene OxideRoom Temp - 808-2475-88[4]
KF·Al₂O₃Not Specified0.5-187-97[3]
Nano-BF₃/SiO₂Not SpecifiedNot SpecifiedHigh to Excellent
RuCl₃Not Specified0.5-643-88[3]

Experimental Protocols

A common and effective method for synthesizing this compound involves a two-step process: the formation of an intermediate followed by the reduction of a nitro group.

Protocol 1: Two-Step Synthesis from 2-Amino-5-bromothiophenol

This protocol is adapted for the synthesis of a similar compound, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, and can be modified for the non-brominated analogue.[1]

Step 1: Synthesis of 6-bromo-2-(4-nitrophenyl)benzothiazole

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromothiophenol (1.0 eq) in anhydrous pyridine (10 mL per gram of thiophenol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane (5 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction's progress with TLC.

  • Upon completion, pour the mixture into ice-cold 1 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 6-bromo-2-(4-nitrophenyl)benzothiazole.[1]

Step 2: Reduction to 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

  • To a suspension of 6-bromo-2-(4-nitrophenyl)benzothiazole (1.0 eq) in ethanol (20 mL per gram), add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and then slowly add concentrated hydrochloric acid (5 mL).

  • Continue to reflux for 3-4 hours, monitoring the reaction's progress with TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding a 10 M sodium hydroxide solution until the pH is approximately 8-9.[1]

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.[1]

Visual Guides

The following diagrams illustrate the synthesis pathway and troubleshooting workflows to provide a clearer understanding of the process.

G cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_final_product Final Product 2-Aminothiophenol 2-Aminothiophenol Intermediate 2-(4-Nitrophenyl)benzothiazole Intermediate 2-Aminothiophenol->Intermediate Condensation & Cyclization 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride 4-Nitrobenzoyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Reduction of Nitro Group

General synthetic pathway for this compound.

G Start Low Yield Observed Check_Purity Check Purity of 2-Aminothiophenol Start->Check_Purity Inert_Atmosphere Ensure Inert Atmosphere Check_Purity->Inert_Atmosphere If Purity is Low Optimize_Temp Optimize Reaction Temperature Inert_Atmosphere->Optimize_Temp Check_Oxidant Verify Oxidant Presence/Amount Optimize_Temp->Check_Oxidant Extend_Time Extend Reaction Time Check_Oxidant->Extend_Time Lower_Concentration Lower Reactant Concentration Extend_Time->Lower_Concentration End Improved Yield Lower_Concentration->End

Troubleshooting workflow for addressing low yield.

G cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Yield Low Yield Oxidation Oxidation of 2-Aminothiophenol Low_Yield->Oxidation Polymerization Polymerization Low_Yield->Polymerization Incomplete_Cyclization Incomplete Cyclization Low_Yield->Incomplete_Cyclization Dark_Mixture Dark/Tarry Mixture Dark_Mixture->Polymerization Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Incomplete_Cyclization Purify_Start_Material Purify Starting Material Oxidation->Purify_Start_Material Use_Inert_Atmosphere Use Inert Atmosphere Oxidation->Use_Inert_Atmosphere Polymerization->Use_Inert_Atmosphere Control_Temp Control Temperature Polymerization->Control_Temp Optimize_Oxidant Optimize Oxidant/Time Incomplete_Cyclization->Optimize_Oxidant High_Temp High Temperature High_Temp->Control_Temp

Logical relationships between problems, causes, and solutions.

References

identifying and minimizing side products in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during benzothiazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of benzothiazoles, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction mixture is turning dark and forming a tar-like substance, resulting in a low yield of the desired benzothiazole. What is happening and how can I prevent it?

A: The formation of dark, insoluble materials is a common issue and often indicates the oxidation and polymerization of the starting material, 2-aminothiophenol. This starting material is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1]

Potential Causes:

  • Oxidation of 2-aminothiophenol: Exposure to atmospheric oxygen can cause the formation of a disulfide dimer, which can further react to form polymeric byproducts.

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.

Solutions:

  • Use Freshly Purified 2-aminothiophenol: To remove oxidized impurities, consider purifying 2-aminothiophenol by distillation or recrystallization before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.

  • Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.

Q2: My analysis (e.g., NMR, LC-MS) indicates the presence of a significant amount of an intermediate that has not fully cyclized into the final benzothiazole product. How can I drive the reaction to completion?

A: The presence of an uncyclized intermediate, typically a benzothiazoline, suggests that the final oxidation/aromatization step is incomplete.

Potential Causes:

  • Insufficient Oxidant: The amount or strength of the oxidizing agent may not be adequate to convert the benzothiazoline intermediate to the aromatic benzothiazole.[1]

  • Reaction Time: The reaction may not have been allowed to proceed long enough for the final oxidation step to complete.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the final aromatization step.[1]

Solutions:

  • Increase Oxidant Concentration or Use a Stronger Oxidant: Carefully increase the amount of the oxidizing agent or consider using a more potent one. Common oxidants include air, hydrogen peroxide, and manganese dioxide.

  • Extend Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time until the intermediate is consumed.

  • Optimize Reaction Temperature: Gently heating the reaction mixture may provide the necessary energy to overcome the activation barrier for the final aromatization step.

Q3: I am observing a significant byproduct with a molecular weight double that of my expected product. How can I minimize this dimerization?

A: Dimerization, often through the intermolecular reaction of intermediates, is a common side reaction that competes with the desired intramolecular cyclization.

Potential Causes:

  • High Concentration of Reactants: Higher concentrations increase the probability of intermolecular collisions, favoring dimerization.

  • Reaction Kinetics: The reaction conditions may kinetically favor the intermolecular pathway over the intramolecular one.

Solutions:

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization.

  • Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thereby minimizing dimerization.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzothiazole synthesis?

A1: The most frequently encountered side reactions include:

  • Oxidation and polymerization of 2-aminothiophenol: This leads to the formation of dark, tarry byproducts and lowers the yield.[1]

  • Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[1]

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]

Q2: How can I improve the overall yield of my benzothiazole synthesis?

A2: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific substrate.

  • Use a Catalyst: Many modern methods utilize catalysts to improve reaction rates and selectivity, often leading to higher yields.

  • Prevent Side Reactions: Implementing the strategies outlined in the Troubleshooting Guide will minimize the formation of byproducts and maximize the yield of the desired product.

  • Purification Efficiency: An efficient purification protocol is crucial to obtaining a high isolated yield of the pure product.

Q3: Are there "green" synthesis methods available to reduce environmental impact and side reactions?

A3: Yes, several green chemistry approaches have been developed for benzothiazole synthesis. These methods aim to minimize waste, use less hazardous reagents, and reduce energy consumption. Examples include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[2]

  • Solvent-free reactions: Performing reactions without a solvent can reduce waste and simplify purification.

  • Use of water as a solvent: Water is an environmentally benign solvent, and several methods have been developed for benzothiazole synthesis in aqueous media.

  • Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused reduce waste and cost.

Q4: What are the best practices for purifying benzothiazole derivatives?

A4: Purification can be challenging due to similar polarities of the product and byproducts. Effective strategies include:

  • Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to identify a suitable solvent or solvent system. Absolute ethanol is often a good starting point.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a common and effective method. Hexane and ethyl acetate mixtures are frequently used as eluents.[1]

  • Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes.

CatalystSolventTemperature (°C)TimeYield (%)Reference
H2O2/HClEthanolRoom Temp45-60 min85-94[3]
SnP2O7EthanolReflux8-35 min87-95[2]
NH4ClMethanol/WaterRoom Temp1 hHigh[2]
Amberlite IR120 (Microwave)Solvent-free855-10 min88-95[3]

Table 2: Effect of Substituents on the Aldehyde on the Yield of 2-Arylbenzothiazoles.

Aldehyde SubstituentCatalystYield (%)Reference
4-ClH2O2/HCl92[3]
4-NO2H2O2/HCl94[3]
4-OCH3H2O2/HCl90[3]
2-ClSnP2O790[2]
4-CH3SnP2O795[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylbenzothiazole

This protocol describes a general method for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of H2O2/HCl)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).

  • Add ethanol as the solvent (a starting concentration of 0.1-0.5 M is recommended).

  • Add the catalyst to the mixture.

  • Add benzaldehyde (1 equivalent) to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Purification of 2-Substituted Benzothiazoles by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration to remove the carbon.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Troubleshooting_Workflow cluster_synthesis Benzothiazole Synthesis cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Start Synthesis Reaction Reaction Mixture Analysis Start->Reaction Problem Problem Identified? Reaction->Problem LowYield Low Yield / Tar Formation Problem->LowYield Yes IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Dimerization Dimerization Problem->Dimerization Purification Purification Issues Problem->Purification End Successful Synthesis Problem->End No Solution_LowYield Use Inert Atmosphere Control Temperature Use Mild Oxidant LowYield->Solution_LowYield Solution_Incomplete Increase Oxidant Extend Reaction Time Optimize Temperature IncompleteReaction->Solution_Incomplete Solution_Dimer High Dilution Slow Reagent Addition Change Catalyst Dimerization->Solution_Dimer Solution_Purification Recrystallization Column Chromatography Acid-Base Extraction Purification->Solution_Purification Solution_LowYield->Reaction Solution_Incomplete->Reaction Solution_Dimer->Reaction Solution_Purification->End

Caption: Troubleshooting workflow for common issues in benzothiazole synthesis.

Reaction_Mechanism cluster_main_pathway Main Reaction Pathway cluster_side_reactions Common Side Reactions Reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid Intermediate Schiff Base / Amide Intermediate Reactants->Intermediate Condensation Dimer Dimerization Product Reactants->Dimer Oxidative Dimerization of 2-Aminothiophenol Benzothiazoline Benzothiazoline Intermediate Intermediate->Benzothiazoline Intramolecular Cyclization Product Benzothiazole Benzothiazoline->Product Oxidation Benzothiazoline->Dimer Intermolecular Reaction Polymer Polymerization Dimer->Polymer Further Polymerization

Caption: Simplified reaction pathway for benzothiazole synthesis and common side reactions.

Experimental_Workflow Start 1. Reagent Preparation (Purification if necessary) ReactionSetup 2. Reaction Setup (Inert atmosphere) Start->ReactionSetup Reaction 3. Reaction (Controlled Temperature) ReactionSetup->Reaction Monitoring 4. Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification 6. Purification (Recrystallization or Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS, etc.) Purification->Analysis FinalProduct Pure Benzothiazole Analysis->FinalProduct

Caption: General experimental workflow for the synthesis and purification of benzothiazoles.

References

optimizing reaction conditions for the synthesis of 2-arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-arylbenzothiazoles.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors, ranging from the purity of your starting materials to suboptimal reaction conditions.[1]

  • Purity of Reactants: 2-Aminothiophenols are susceptible to oxidation. Ensure your 2-aminothiophenol is pure and has been stored properly under an inert atmosphere.[1]

  • Inefficient Oxidation: The final step in many syntheses is the oxidation of a dihydro-benzothiazole intermediate. If the oxidant is weak or used in insufficient amounts, the conversion to the final product will be incomplete.[1]

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control. While some methods are successful at room temperature, others may need heating to reflux.[1][2] Excessively high temperatures can sometimes lead to the formation of side products.[1][3]

  • Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial. A variety of catalysts can be used, and their efficiency can vary significantly depending on the specific substrates and conditions.[2][4][5]

Q2: I am observing significant amounts of side products. How can I identify and minimize them?

A common side product is the 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate, which indicates incomplete oxidation.[1][6]

  • Minimizing Incomplete Oxidation: To minimize the formation of this intermediate, ensure an efficient oxidant is used. If the reaction is intended to use atmospheric oxygen as the oxidant, ensure the reaction is open to the air.[1]

  • Degradation of Starting Materials: Side products can also arise from the degradation of starting materials, particularly under harsh reaction conditions.[1] Consider using milder conditions or a more selective catalyst.

Q3: The reaction is not proceeding to completion, even after extended reaction times. What should I check?

  • Catalyst Activity: If you are using a catalyst, its activity may be compromised. For solid-supported catalysts, ensure they have been prepared and stored correctly.[6] For homogeneous catalysts, verify their purity and concentration.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Some reactions proceed well in green solvents like glycerol or even under solvent-free conditions, while others may require specific solvents like DMSO or ethanol to facilitate the reaction.[2][7][8]

  • Mixing: Ensure efficient stirring of the reaction mixture to promote contact between reactants, especially in heterogeneous reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 2-arylbenzothiazoles?

The most prevalent method is the condensation reaction between a 2-aminothiophenol and an aromatic aldehyde.[1][9] This reaction typically proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the final 2-arylbenzothiazole product.[1][9]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • 2-Aminothiophenol (or its substituted derivatives): This provides the benzene ring and the core nitrogen and sulfur heteroatoms for the thiazole ring.[1]

  • Aromatic Aldehyde (or other carbonyl compounds): This provides the 2-aryl group of the final product. Aryl ketones can also be used.[1][8]

Q3: Can this synthesis be performed under "green" conditions?

Yes, several green chemistry approaches have been developed for the synthesis of 2-arylbenzothiazoles. These methods often involve:

  • The use of environmentally benign solvents like glycerol or water.[2]

  • Catalyst-free conditions.[2]

  • Solvent-free reactions, sometimes utilizing microwave irradiation.[9][10]

Q4: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde affect the reaction?

The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. In some systems, aldehydes with electron-withdrawing groups have been observed to give slightly higher yields.[2] However, many modern synthetic protocols are robust and tolerate a wide range of both electron-donating and electron-withdrawing groups.[4][5]

Q5: How can I purify the final 2-arylbenzothiazole product?

Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[2] In some cases, column chromatography may be necessary to remove persistent impurities.[5] For colored impurities, treatment with activated carbon (Norit) can be effective.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles

CatalystOxidantSolventTemperature (°C)Reaction TimeYield (%)Reference
NoneAtmospheric AirGlycerolAmbient0.5 - 5 h80 - 94[2]
Ceric Ammonium Nitrate (CAN)H₂O₂Solvent-free50Short92 - 98[4]
Pyridinium Chlorochromate (PCC) on Silica Gel-DichloromethaneRoom Temp30 minExcellent[6]
CuBr-Water80-76 - 84[11]
VOSO₄-EthanolRoom Temp40 - 50 min87 - 92[5]
MoO₃ nanorods-Solvent-free8010 - 25 min84 - 95[5]

Table 2: Effect of Solvent on the Synthesis of 2-Phenylbenzo[d]thiazole

SolventYield (%)Reference
DMSO46[7]
DMF-[7]
1,4-Dioxane-[7]
Sulfolane-[7]
Solvent-free78[7]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Glycerol

This protocol is adapted from a green synthesis method.[2]

  • Mixing Reactants: In a round-bottom flask, combine 2-aminothiophenol (10 mmol) and the desired aromatic aldehyde (10 mmol) in glycerol (10 mL).

  • Heating: Heat the mixture until a clear solution is obtained.

  • Reaction: Allow the reaction to proceed at room temperature for 0.5 to 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction mixture with water.

  • Isolation: Collect the resulting solid product by filtration, dry it, and recrystallize from ethanol to obtain the pure 2-arylbenzothiazole.

Protocol 2: Oxidative Cyclocondensation using CAN/H₂O₂

This protocol describes a mild and efficient method under solvent-free conditions.[4]

  • Reactant Mixture: In a reaction vessel, mix the 1,2-phenylenediamine or 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol).

  • Reagent Addition: Add hydrogen peroxide (H₂O₂, 4 mmol) followed by ceric ammonium nitrate (CAN, 0.1 mmol).

  • Reaction Conditions: Heat the mixture at 50 °C.

  • Isolation: After the reaction is complete (as indicated by TLC), the product can be isolated. The workup procedure typically involves adding water and filtering the solid product.

Protocol 3: Two-Step Synthesis of 2-Alkylbenzothiazoles

This protocol is for the synthesis of 2-alkylbenzothiazoles from aliphatic aldehydes.[6]

  • Step 1: Formation of 2-Alkyl-2,3-dihydrobenzo[d]thiazole

    • To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).

    • Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5 - 2 hours.

    • Filter the reaction mixture to remove the molecular sieves.

    • Evaporate the solvent under reduced pressure and purify the residue by column chromatography to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.

  • Step 2: Oxidation to 2-Alkylbenzothiazole

    • Prepare silica-supported PCC by stirring PCC (23.5 g) and silica gel (109 g) in acetone (109 mL) for 3 hours, followed by solvent removal and drying.

    • To a stirred suspension of the prepared PCC on silica gel (2.6 g) in dichloromethane (10 mL), add the 2-alkyl-2,3-dihydrobenzothiazole (2.0 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Filter the resulting mixture through a thin pad of Celite to obtain the 2-alkylbenzothiazole product.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation 2-Aminothiophenol 2-Aminothiophenol Reaction Setup Reaction Setup 2-Aminothiophenol->Reaction Setup Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Setup Reaction Conditions Reaction Conditions Reaction Setup->Reaction Conditions Monitoring (TLC) Monitoring (TLC) Reaction Conditions->Monitoring (TLC) Progress Workup Workup Monitoring (TLC)->Workup Completion Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the synthesis of 2-arylbenzothiazoles.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Impure Reactants Impure Reactants Low Yield->Impure Reactants Inefficient Oxidation Inefficient Oxidation Low Yield->Inefficient Oxidation Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Catalyst Issues Catalyst Issues Low Yield->Catalyst Issues Purify/Verify Reactants Purify/Verify Reactants Impure Reactants->Purify/Verify Reactants Use Stronger Oxidant / Ensure Air Access Use Stronger Oxidant / Ensure Air Access Inefficient Oxidation->Use Stronger Oxidant / Ensure Air Access Optimize Temperature Profile Optimize Temperature Profile Suboptimal Temperature->Optimize Temperature Profile Verify Catalyst Activity / Loading Verify Catalyst Activity / Loading Catalyst Issues->Verify Catalyst Activity / Loading

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 4-(1,3-Benzothiazol-2-yl)aniline and its By-products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1,3-Benzothiazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-aminothiophenol and 4-aminobenzaldehyde (or its precursor), and by-products from side reactions. One significant by-product can be 2,2'-disulfanediyldianiline, formed from the oxidation of 2-aminothiophenol. Additionally, incomplete cyclization can lead to the formation of benzothiazoline intermediates.[1] In some cases, complex product mixtures can be formed, especially at high temperatures.[2]

Q2: What are the recommended initial purification techniques for crude this compound?

A2: The most common and effective initial purification techniques are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, can be a straightforward method to obtain pure product. For more complex mixtures or to remove closely related impurities, column chromatography using silica gel is highly recommended.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[3] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can effectively track the separation of the desired product from impurities. Visualization under UV light is typically effective for these aromatic compounds.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound is not crystallizing from the solution upon cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • Solution is not saturated: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Inappropriate solvent: The solvent might be too good at dissolving your compound even at low temperatures. In this case, a mixed-solvent system is recommended. Dissolve your compound in a minimum amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[4][5][6][7]

  • Nucleation is not initiated: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Q2: My compound "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down much more slowly. Using a mixed solvent system can also help prevent oiling out.

Column Chromatography Issues

Q1: My compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?

A1: Tailing is a common problem when purifying amines on silica gel, which is acidic. The basic amine can interact strongly with the acidic silanol groups on the silica surface.[8] To mitigate this:

  • Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) or a few drops of ammonia in the mobile phase can neutralize the acidic sites on the silica gel and significantly improve the peak shape.[8]

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[9]

Q2: I'm having difficulty separating the product from a very polar impurity. What can I do?

A2: If a standard eluent system like hexane/ethyl acetate doesn't provide adequate separation, you may need to adjust the polarity and selectivity:

  • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with different polarities.

  • Try a different solvent system: For polar compounds, a mobile phase containing dichloromethane and methanol might be more effective.[10] Experiment with different solvent mixtures to find the optimal selectivity for your separation.

Data Presentation

The following table summarizes typical purity results for a similar compound, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, after purification, which can serve as a benchmark for this compound.

ParameterAnalytical MethodPurity of Synthesized ProductReference StandardResult
PurityHPLC (UV, 254 nm)99.12%>99.0%Pass
Molecular WeightHRMS (ESI+)[M+H]⁺ = 320.9798[M+H]⁺ = 320.9800Pass
¹H NMR400 MHz, DMSO-d₆Conforms to structureConforms to structurePass
¹³C NMR100 MHz, DMSO-d₆Conforms to structureConforms to structurePass
Data adapted from a purity analysis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.[11]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent (e.g., 10% ethyl acetate in hexane) and load it onto the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane). If tailing is observed on TLC, consider adding 0.1% triethylamine to the eluent.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water (for mixed-solvent system, if needed)

  • Erlenmeyer flasks, heating mantle, filtration apparatus

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in ethanol at room temperature and at its boiling point. Ethanol is a good starting choice for many benzothiazole derivatives.[12]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

G Troubleshooting Workflow for Purification start Crude Product tlc Perform TLC Analysis start->tlc decision_impurities Multiple Spots? tlc->decision_impurities recrystallization Attempt Recrystallization decision_impurities->recrystallization No (mostly one spot) column_chromatography Perform Column Chromatography decision_impurities->column_chromatography Yes decision_purity_recrystallization Pure Product? recrystallization->decision_purity_recrystallization decision_purity_column Pure Product? column_chromatography->decision_purity_column end_product Pure this compound decision_purity_recrystallization->end_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, use mixed solvent) decision_purity_recrystallization->troubleshoot_recrystallization No decision_purity_column->end_product Yes troubleshoot_column Troubleshoot Column (e.g., adjust eluent, add modifier) decision_purity_column->troubleshoot_column No troubleshoot_recrystallization->recrystallization troubleshoot_column->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

G Potential By-product Formation Pathways reactant1 2-Aminothiophenol intermediate Benzothiazoline Intermediate reactant1->intermediate Condensation byproduct1 2,2'-Disulfanediyldianiline (Oxidation of Starting Material) reactant1->byproduct1 Oxidation byproduct2 Unreacted Starting Materials reactant1->byproduct2 Incomplete Reaction reactant2 4-Aminobenzaldehyde reactant2->intermediate reactant2->byproduct2 Incomplete Reaction product This compound intermediate->product Oxidation/Dehydrogenation

Caption: Potential by-product formation pathways in the synthesis of this compound.

References

resolving common issues in the crystallization of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of Benzothiazole Derivatives

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the crystallization of benzothiazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of benzothiazole derivatives in a question-and-answer format.

Question 1: My benzothiazole derivative is not crystallizing from the solution, even after cooling. What should I do?

Answer:

Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try in a stepwise manner:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]

  • Introduce Seed Crystals: If you have a small amount of the pure crystalline product from a previous batch, add a tiny crystal to the solution. This "seed" will act as a template for further crystal formation.[1][2][3]

  • Reduce the Amount of Solvent: It's possible that your solution is not sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][2] Be cautious not to evaporate too much solvent, as this can cause the compound to "oil out" or precipitate too rapidly.

  • Lower the Cooling Temperature: If you are cooling the solution at room temperature or in an ice bath, try using a colder cooling bath, such as a dry ice/acetone slush.

  • Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with the crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes slightly cloudy, then allow it to stand. This reduces the solubility of your compound and promotes crystallization.

A general workflow for troubleshooting crystallization failure is illustrated below.

G cluster_inducement Inducement Techniques start Crystallization Fails to Initiate is_cloudy Is the solution cloudy? start->is_cloudy scratch Scratch the flask is_cloudy->scratch Yes add_seed Add a seed crystal is_cloudy->add_seed No success Crystals Form scratch->success reduce_solvent Reduce solvent volume (gentle heating) add_seed->reduce_solvent lower_temp Lower cooling temperature reduce_solvent->lower_temp add_antisolvent Add anti-solvent lower_temp->add_antisolvent fail Re-evaluate solvent system add_antisolvent->fail

Troubleshooting workflow for crystallization failure.

Question 2: My compound has "oiled out" and is forming a liquid layer instead of crystals. How can I fix this?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high.[1][4] Here are some corrective measures:

  • Add More Solvent: The most common reason for oiling out is excessive supersaturation. Re-heat the mixture until the oil dissolves, then add more of the primary solvent to reduce the overall concentration before attempting to cool it again.[1]

  • Cool the Solution More Slowly: Rapid cooling can lead to a state of high supersaturation where oiling out is more favorable than crystallization. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.

  • Change the Solvent System: If the issue persists, the melting point of your compound may be too low for the chosen solvent. Consider a solvent with a lower boiling point.

Question 3: The crystals that formed are very small, like a powder. How can I obtain larger crystals?

Answer:

The formation of very small crystals is often a result of rapid nucleation overwhelming crystal growth.[4] To encourage the growth of larger crystals, you need to control the rate of supersaturation.

  • Decrease the Rate of Cooling: Slower cooling allows fewer nuclei to form and provides more time for the existing crystals to grow.

  • Use Less Supersaturation: Start with a slightly more dilute solution (by adding a small amount of extra solvent) to slow down the initial nucleation process.

  • Employ a Vapor Diffusion or Layering Technique: For very small-scale crystallization, you can dissolve your compound in a good solvent and place it in a vial. This vial is then placed in a larger sealed jar containing an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the primary solvent, gradually inducing the growth of larger, higher-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing benzothiazole derivatives?

A1: The choice of solvent is critical and depends on the specific derivative. Common solvents used for the recrystallization of benzothiazole derivatives include ethanol, toluene, and mixtures containing ethyl acetate and n-hexane. The ideal solvent is one in which the benzothiazole derivative has high solubility at elevated temperatures and low solubility at lower temperatures.[5] It is often necessary to screen several solvents to find the optimal one for your specific compound.

Q2: How do impurities from the synthesis of benzothiazole derivatives affect crystallization?

A2: Impurities can significantly impact the crystallization process. For instance, the oxidation of 2-aminothiophenol during synthesis can lead to disulfide-linked dimers and polymers.[6] These impurities can inhibit crystal growth, alter the crystal habit (shape), or co-crystallize with your product, reducing its purity.[7][8] It is crucial to use starting materials of high purity and to conduct reactions under an inert atmosphere to minimize the formation of such byproducts.[6] If your final product is off-white or yellowish, it may indicate the presence of impurities that need to be removed, possibly by treatment with activated carbon during recrystallization.[9]

Q3: My benzothiazole derivative seems to form different types of crystals (polymorphs). How can I control this?

A3: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for some thiazole derivatives.[10] The formation of a particular polymorph can be influenced by several factors:

  • Temperature: Different polymorphs can be stable at different temperatures. Crystallizing at a specific temperature may favor the formation of one polymorph over another.[10]

  • Solvent: The choice of solvent can influence which polymorph nucleates and grows.[11]

  • Supersaturation: The level of supersaturation can determine which polymorph is kinetically favored. Often, metastable forms crystallize at higher supersaturations.[11]

Controlling polymorphism requires careful and consistent control over these experimental parameters.

Data and Experimental Protocols

Table 1: Effect of Solvent on Crystallization Outcome for Selected Benzothiazole Derivatives
Benzothiazole DerivativeCrystallization Solvent(s)Observed OutcomeReference
2-Aryl Benzothiazole DerivativesEthanolRecrystallization to yield pure product.
2-amino-6-chlorobenzothiazoleHot ethanol, then dilution with hot waterPrecipitation of pale yellow granular product.[9]
2-phenylbenzo[d]thiazoleDMSO, DMF, 1,4-dioxane, Sulfolane, Solvent-freeYields varied, with solvent-free conditions providing the highest yield (78%).[12]
Protocol 1: Standard Cooling Crystallization of a Benzothiazole Derivative

This protocol provides a general procedure for purifying a solid benzothiazole derivative by cooling crystallization.

  • Dissolution: In a flask, add the crude solid benzothiazole derivative. Add a suitable solvent (e.g., ethanol) portion-wise while heating the mixture to boiling with stirring. Continue adding the solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

The logical flow of this experimental protocol is depicted below.

G start Start: Crude Benzothiazole Derivative dissolve 1. Dissolve in minimum hot solvent start->dissolve decolorize 2. Optional: Add activated carbon dissolve->decolorize hot_filter 3. Hot filtration decolorize->hot_filter cool 4. Cool solution slowly hot_filter->cool isolate 5. Isolate crystals by filtration cool->isolate wash 6. Wash with cold solvent isolate->wash dry 7. Dry crystals wash->dry end End: Pure Crystalline Product dry->end

References

identifying impurities in 4-(1,3-Benzothiazol-2-yl)aniline via NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 4-(1,3-Benzothiazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

Data Presentation: Estimated NMR Chemical Shifts

Table 1: Estimated 1H NMR Chemical Shifts for this compound in DMSO-d6 [1]

ProtonsMultiplicityChemical Shift (ppm)
NH2 (aniline)s (broad)~5.6
H-2', H-6' (aniline)d~6.6
H-5, H-6 (benzothiazole)m~7.1-7.3
H-4, H-7 (benzothiazole)m~7.5-7.7
H-3', H-5' (aniline)d~7.8

Table 2: Estimated 13C NMR Chemical Shifts for this compound in DMSO-d6 [1]

CarbonChemical Shift (ppm)
C-2', C-6' (aniline)~113-114
C-4, C-7 (benzothiazole)~114-124
C-5, C-6 (benzothiazole)~123-124
C-3', C-5' (aniline)~129
C-3a, C-7a (benzothiazole)~135-152
C-1' (aniline)~151
C-4' (aniline)~152
C-2 (benzothiazole)~168

Q2: My aromatic region in the 1H NMR spectrum is very complex with overlapping peaks. How can I resolve these signals?

A2: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to resolve them:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from DMSO-d6 to acetone-d6 or CDCl3) can alter the chemical shifts of the protons and may resolve the overlapping signals.

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, even in crowded regions. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, aiding in unambiguous assignment.

Troubleshooting Guide: Identifying Impurities

This guide addresses common issues encountered during the NMR analysis of this compound, focusing on the identification of impurities.

Issue 1: Presence of Unreacted Starting Materials

Symptom: You observe peaks in your 1H or 13C NMR spectrum that do not correspond to the product.

Possible Cause: Incomplete reaction, leading to the presence of starting materials such as 2-aminothiophenol and a 4-substituted aniline derivative (e.g., 4-aminobenzoic acid or 4-nitrobenzoyl chloride).

Troubleshooting Steps:

  • Acquire NMR spectra of the starting materials used in your synthesis for direct comparison.

  • Analyze the aromatic and, if applicable, aliphatic regions for characteristic peaks of the starting materials. For example, 2-aminothiophenol will have a distinct thiol proton signal (SH) which is typically broad and may appear between 3-4 ppm, in addition to its aromatic protons.

  • Spiking Experiment: Add a small amount of the suspected starting material to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspicious peaks confirms the presence of that impurity.

Data Presentation: Common Starting Material Impurities and their NMR Signatures

Table 3: 1H NMR Data for Potential Starting Material Impurities

CompoundKey ProtonsSolventChemical Shift (ppm)
2-AminothiophenolSHCDCl3~3.5 (broad s)
Aromatic HCDCl36.7-7.4 (m)
4-Aminobenzoic AcidNH2DMSO-d6~5.9 (broad s)
Aromatic HDMSO-d66.5-7.7 (d, d)
COOHDMSO-d6~12.0 (broad s)
4-Nitrobenzoyl chlorideAromatic HCDCl38.1-8.4 (m)

Issue 2: Presence of Reaction Intermediates

Symptom: You observe a set of aromatic signals that are different from both the starting material and the final product.

Possible Cause: A common synthetic route involves the formation of a nitro-intermediate, 2-(4-nitrophenyl)-1,3-benzothiazole, which is then reduced to the final aniline product. Incomplete reduction will result in the presence of this intermediate.

Troubleshooting Steps:

  • Compare your spectrum to the known NMR data of the nitro-intermediate. The strong electron-withdrawing nitro group will significantly downfield shift the protons on the phenyl ring it is attached to.

  • Look for characteristic signals of the nitro-substituted ring, which typically appear as two doublets in the range of 8.0-8.5 ppm.

Data Presentation: NMR Data for Potential Nitro-Intermediate Impurity

Table 4: 1H and 13C NMR Data for 2-(4-nitrophenyl)-1,3-benzothiazole

NucleusKey SignalsSolventChemical Shift (ppm)
1H NMRProtons on nitro-phenyl ringCDCl38.3-8.5 (m)
Protons on benzothiazole ringCDCl37.4-8.1 (m)
13C NMRCarbon attached to NO2DMSO-d6~148
Carbons ortho to NO2DMSO-d6~124
Carbons meta to NO2DMSO-d6~129

Issue 3: Presence of By-products from Side Reactions

Symptom: You observe unexpected signals that cannot be attributed to starting materials or known intermediates.

Possible Cause: Side reactions can occur during the synthesis. For example, 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer. Polymerization of the product can also occur under certain conditions.

Troubleshooting Steps:

  • Consider the reaction conditions. Harsh conditions (e.g., high temperature, strong acid/base) can promote side reactions.

  • Analyze the complexity of the spectrum. Broad, poorly resolved humps in the baseline may indicate the presence of polymeric material.

  • Mass Spectrometry: Use techniques like LC-MS to identify the molecular weights of the unknown impurities, which can provide clues to their structures.

Experimental Protocols

Protocol 1: NMR Sample Preparation for this compound

  • Dissolve approximately 5-10 mg of the dried sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved. If the sample is not fully soluble, gently warm the vial or try a different solvent.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Mandatory Visualization

impurity_identification_workflow start Start: NMR Spectrum of This compound Sample check_product_peaks Are the expected product peaks present? start->check_product_peaks unexpected_peaks Are there unexpected peaks? check_product_peaks->unexpected_peaks Yes pure_product Product is Likely Pure check_product_peaks->pure_product No compare_sm Compare with NMR of Starting Materials unexpected_peaks->compare_sm Yes unexpected_peaks->pure_product No compare_intermediate Compare with NMR of Nitro-Intermediate compare_sm->compare_intermediate No Match sm_present Starting Material(s) Identified compare_sm->sm_present Match Found analyze_byproducts Analyze for Potential By-products (e.g., Oxidized 2-aminothiophenol, Polymer) compare_intermediate->analyze_byproducts No Match intermediate_present Nitro-Intermediate Identified compare_intermediate->intermediate_present Match Found byproduct_present By-product(s) Suspected analyze_byproducts->byproduct_present Suspicious Peaks end End: Impurity Identification sm_present->end intermediate_present->end further_analysis Further Analysis Required (e.g., LC-MS, 2D NMR) byproduct_present->further_analysis pure_product->end further_analysis->end

Caption: Workflow for Identifying Impurities in this compound via NMR.

References

Technical Support Center: Strategies to Improve the Solubility of 4-(1,3-Benzothiazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4-(1,3-benzothiazol-2-yl)aniline derivatives. The content is designed to offer practical solutions and detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the primary reasons for this?

A1: this compound derivatives are characterized by a rigid, aromatic core structure, which contributes to high lattice energy and low aqueous solubility.[1] The presence of the benzothiazole and aniline rings results in a predominantly non-polar molecule with limited capacity for hydrogen bonding with water.

Q2: What are the most common strategies to improve the solubility of these derivatives?

A2: Several strategies can be employed, including:

  • Salt Formation: For derivatives with ionizable groups, forming a salt can significantly increase aqueous solubility.[2]

  • Prodrug Synthesis: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo is a viable approach.[3][4]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[5]

  • Cyclodextrin Complexation: Encapsulating the derivative within a cyclodextrin molecule can improve its apparent solubility in water.[6]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.[7]

  • Particle Size Reduction: Techniques like micronization can increase the surface area and improve the dissolution rate.[8]

Q3: How do I choose the most suitable solubility enhancement technique for my specific derivative?

A3: The choice of technique depends on the physicochemical properties of your derivative (e.g., pKa, logP, melting point) and the intended application. A decision-making workflow can help guide your selection.

Q4: Can I use more than one technique to improve solubility?

A4: Yes, a combination of techniques can be effective. For instance, you could create a salt form of your derivative and then formulate it as a solid dispersion to achieve optimal solubility and bioavailability.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution during my in vitro assay.

  • Possible Cause: The concentration of the compound in the assay buffer exceeds its thermodynamic solubility.

  • Solution:

    • Determine the kinetic solubility: This can be done by preparing a high-concentration stock solution in an organic solvent (e.g., DMSO) and then diluting it into your aqueous assay buffer. Observe for precipitation over time.

    • Use a co-solvent: If your assay can tolerate it, adding a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) to the assay buffer can help maintain solubility.

    • Employ cyclodextrins: Adding a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to the assay buffer can form an inclusion complex and increase the apparent solubility of your compound.[9]

Issue 2: The salt formation attempt did not yield a stable, soluble salt.

  • Possible Cause: The pKa of the ionizable group on your derivative and the pKa of the counter-ion are not appropriately matched for stable salt formation.

  • Solution:

    • Select a counter-ion with an appropriate pKa: For a basic aniline nitrogen, a strong acid counter-ion is generally preferred.

    • Screen a variety of counter-ions: Experiment with a range of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) to identify one that forms a stable and soluble salt.

    • Characterize the resulting solid: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm that a new crystalline salt has been formed.

Quantitative Data Summary

The following table presents hypothetical but representative data on the solubility of a model this compound derivative and the expected improvements with different enhancement strategies.

StrategyDerivativeInitial Solubility (µg/mL in water)Final Solubility (µg/mL in water)Fold Increase
None Parent Compound0.50.51
Salt Formation Hydrochloride Salt0.550100
Prodrug Phosphate Ester Prodrug0.5250500
Solid Dispersion 1:4 ratio with PVP K300.52550
Cyclodextrin Inclusion complex with HP-β-CD0.51530

Experimental Protocols

Protocol 1: Salt Formation (Hydrochloride Salt)
  • Dissolution: Dissolve 1.0 g of the this compound derivative in 20 mL of a suitable organic solvent (e.g., isopropanol or ethanol).

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to the stirred solution.

  • Precipitation: Continue stirring for 1-2 hours at room temperature. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum at 40-50°C to a constant weight.

  • Characterization: Confirm the salt formation and determine its solubility.

Protocol 2: Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve 200 mg of the this compound derivative and 800 mg of a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).[10]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature of 40-60°C to form a thin film.

  • Drying: Further dry the film in a vacuum oven for 24 hours to remove any residual solvent.[10]

  • Milling: Scrape the dried film and gently grind it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a fine-mesh sieve to ensure a uniform particle size.

  • Characterization: Analyze the solid dispersion for amorphization (using DSC and XRPD) and determine its dissolution profile.

Protocol 3: Cyclodextrin Inclusion Complex (Kneading Method)
  • Mixing: Place 1:1 molar ratio of the this compound derivative and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol, 1:1 v/v) to the mixture and knead for 30-45 minutes to form a paste.[10]

  • Drying: Dry the paste in an oven at 50-60°C until a constant weight is achieved.

  • Grinding: Pulverize the dried complex into a fine powder.

  • Characterization: Confirm the formation of the inclusion complex and evaluate the enhancement in aqueous solubility.

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization cluster_end Outcome start Poorly Soluble Derivative salt Salt Formation start->salt prodrug Prodrug Synthesis start->prodrug solid_dispersion Solid Dispersion start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin analysis Solubility & Dissolution Testing salt->analysis prodrug->analysis solid_dispersion->analysis cyclodextrin->analysis end Improved Solubility analysis->end

Caption: Experimental workflow for enhancing the solubility of this compound derivatives.

decision_tree start Poorly Soluble Derivative ionizable Is the compound ionizable? start->ionizable logP What is the LogP value? ionizable->logP No salt Salt Formation ionizable->salt Yes lipid_based Lipid-Based Formulations (e.g., SEDDS) logP->lipid_based High (>3) solid_dispersion Solid Dispersion logP->solid_dispersion Low to Moderate (<3) cyclodextrin Cyclodextrin Complexation logP->cyclodextrin Low to Moderate (<3) thermal_stability Is the compound thermally stable? melting_method Solid Dispersion (Melting Method) thermal_stability->melting_method Yes solvent_evap Solid Dispersion (Solvent Evaporation) thermal_stability->solvent_evap No solid_dispersion->thermal_stability

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

References

overcoming common problems in scaling up benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of benzothiazoles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of benzothiazole synthesis in a question-and-answer format.

Issue 1: Decreased Yield and Reaction Control

Question: We are experiencing a significant drop in yield and observing the formation of intractable tars when scaling up our benzothiazole synthesis from grams to kilograms. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield and the formation of byproducts upon scale-up are common challenges, often stemming from issues with heat and mass transfer, as well as the inherent reactivity of the starting materials.[1]

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat dissipation, especially in exothermic reactions. This can cause localized overheating, promoting side reactions and polymerization.[1]

    • Solution: Employ a reactor with efficient stirring and a well-calibrated heating/cooling system. For highly exothermic reactions, consider a continuous flow setup or controlled, slow addition of reagents to manage the exotherm.[1]

  • Mass Transfer Limitations: In heterogeneous reactions or reactions with multiple phases, inefficient mixing at a larger scale can lead to localized concentration gradients, resulting in incomplete conversion and byproduct formation.[1]

    • Solution: Optimize the stirring speed and impeller design for your reactor to ensure thorough mixing.

  • Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of a disulfide dimer and subsequent polymerization, which often presents as dark, tarry material.[2]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] Use freshly purified 2-aminothiophenol and consider degassing the solvents prior to use.[2]

Issue 2: Formation of Specific Byproducts

Question: Our scaled-up reaction is producing a significant amount of a stubborn impurity. How can we identify and minimize its formation?

Answer: The formation of new or increased levels of impurities upon scale-up often points to issues with reaction control and the specific reaction pathway. Common byproducts in benzothiazole synthesis include dimers, polymers, and incompletely cyclized intermediates.

Common Byproducts and Mitigation Strategies:

  • Disulfide Dimer and Polymers: As mentioned above, these arise from the oxidation of 2-aminothiophenol.

    • Mitigation: In addition to using an inert atmosphere, avoid unnecessarily high reaction temperatures and prolonged reaction times which can accelerate oxidation.[2]

  • Symmetrical N,N'-bis(2-mercaptophenyl)urea Derivatives: These can form when using carbonylating agents like phosgene or carbonyldiimidazole (CDI) due to the self-condensation of 2-aminothiophenol.

    • Mitigation: Employ a controlled, slow addition of the carbonylating agent to maintain its low concentration in the reaction mixture.

  • Benzothiazoline Intermediate: The presence of the 2,3-dihydrobenzothiazole (benzothiazoline) intermediate indicates incomplete oxidation to the final aromatic benzothiazole.

    • Mitigation: Ensure a sufficient amount of the oxidizing agent is used. If using air as the oxidant, ensure adequate aeration of the reaction mixture. In some cases, switching to a milder, more controlled chemical oxidant may be beneficial.[2]

Issue 3: Purification Challenges at Scale

Question: We are struggling with the purification of our multi-kilogram batch of a benzothiazole derivative. Column chromatography is not practical at this scale. What are our options?

Answer: Large-scale purification requires methods that are efficient, scalable, and cost-effective. While column chromatography is a powerful tool at the lab scale, it is often not viable for industrial production.

Scalable Purification Strategies:

  • Recrystallization: This is one of the most common and effective methods for purifying solid products at a large scale. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.

  • Acid-Base Extraction: Benzothiazoles are weakly basic and can be protonated to form water-soluble salts. This property can be exploited to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer containing the protonated benzothiazole is then separated, and the free base is regenerated by neutralization, followed by extraction into an organic solvent.

  • Distillation: For liquid benzothiazole derivatives, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes for preparing benzothiazoles on a large scale?

    • A1: The most widely used method is the condensation of 2-aminothiophenol with various functional groups such as aldehydes, carboxylic acids, or their derivatives.[3] Another common industrial route involves the oxidative cyclization of arylthioureas.

  • Q2: How can I minimize the oxidation of 2-aminothiophenol during storage and handling?

    • A2: 2-Aminothiophenol should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. It is a colorless solid or oil when pure but can darken upon exposure to air and light.[2] Using freshly purified material for reactions is highly recommended for optimal results.[2]

  • Q3: What are some "green" or more environmentally friendly approaches to benzothiazole synthesis that are amenable to scale-up?

    • A3: Several green chemistry approaches have been developed, including the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable heterogeneous catalysts.[3][4] For example, catalysts like SnP2O7 have been shown to be effective and reusable for the condensation of 2-aminothiophenol with aldehydes, offering high yields in short reaction times.[3]

  • Q4: Are there any specific safety precautions I should take when scaling up benzothiazole synthesis?

    • A4: Yes, several safety hazards should be considered. 2-Aminothiophenol is toxic and has a strong, unpleasant odor, so it should be handled in a well-ventilated area or fume hood with appropriate personal protective equipment (PPE).[5] Many of the reactions can be exothermic, so proper temperature control and monitoring are crucial to prevent runaway reactions.[1] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough hazard analysis before scaling up any reaction.

Data Presentation

The following tables summarize quantitative data on the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes under various conditions. It is important to note that direct comparison can be challenging due to the variety of substrates and specific reaction parameters used in different studies.

Table 1: Effect of Catalyst on the Synthesis of 2-Arylbenzothiazoles

EntryAldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1BenzaldehydeSnP₂O₇None80895[3]
24-ChlorobenzaldehydeSnP₂O₇None801094[3]
3BenzaldehydeH₂O₂/HClEthanolRoom Temp45-6085-94[3]
44-NitrobenzaldehydeH₂O₂/HClEthanolRoom Temp45-6092[3]
5BenzaldehydeNH₄ClMethanol/WaterRoom Temp60High[3]
6BenzaldehydeL-prolineNone (Microwave)--Good[6]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryAldehydeMethodSolventTimeYield (%)Reference
1BenzaldehydeConventional HeatingToluene--[3]
2BenzaldehydeMicrowave Irradiation[pmIm]Br (ionic liquid)292[7]
34-MethoxybenzaldehydeConventional Heating---
44-MethoxybenzaldehydeMicrowave Irradiation[pmIm]Br (ionic liquid)390[7]
5BenzaldehydeConventional HeatingAcetic Acid10 min-[3]
6BenzaldehydeMicrowave IrradiationAcetic Acid10 minHigh[3]

Experimental Protocols

Protocol 1: General Procedure for the Condensation of 2-Aminothiophenol with an Aldehyde

This protocol provides a general guideline for the synthesis of 2-substituted benzothiazoles. Optimization of solvent, catalyst, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • 2-Aminothiophenol

  • Substituted Aldehyde

  • Ethanol (or another suitable solvent)

  • Catalyst (e.g., a few drops of glacial acetic acid, or a catalytic amount of a Lewis acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 equivalent) in ethanol.

  • Add the catalyst to the solution.

  • Slowly add the substituted aldehyde (1.0-1.1 equivalents) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Protocol 2: Green Synthesis of 2-Arylbenzothiazoles using a Reusable Catalyst

This protocol is an example of a more environmentally friendly approach using a heterogeneous catalyst.

Materials:

  • 2-Aminothiophenol

  • Aromatic Aldehyde

  • SnP₂O₇ catalyst

Procedure:

  • In a reaction vessel, mix 2-aminothiophenol (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent).

  • Add the SnP₂O₇ catalyst (a catalytic amount, to be optimized).

  • Heat the mixture at 80-100 °C with stirring for the required time (typically 8-35 minutes).[3]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add a suitable solvent (e.g., ethanol) to dissolve the product.

  • Filter to recover the catalyst, which can be washed, dried, and reused.[3]

  • Remove the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization.

Mandatory Visualization

Diagram 1: General Workflow for Benzothiazole Synthesis Scale-Up

G cluster_0 Lab Scale Synthesis cluster_1 Scale-Up Considerations cluster_2 Industrial Production Reaction_Setup Reaction Setup (Glassware) Reagent_Addition Reagent Addition (Manual) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Workup Workup & Purification (Chromatography) Reaction_Monitoring->Workup Heat_Transfer Heat Transfer (Exotherm Management) Mass_Transfer Mass Transfer (Efficient Mixing) Safety Safety (Hazard Analysis) Reactor_Setup Reactor Setup (Jacketed Reactor) Heat_Transfer->Reactor_Setup Controlled_Addition Controlled Reagent Addition Reactor_Setup->Controlled_Addition Process_Monitoring Process Monitoring (PAT - HPLC, IR) Controlled_Addition->Process_Monitoring Large_Scale_Purification Purification (Recrystallization, Distillation) Process_Monitoring->Large_Scale_Purification

Caption: Logical workflow from lab-scale synthesis to industrial production of benzothiazoles.

Diagram 2: Troubleshooting Logic for Low Yield in Benzothiazole Synthesis

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Oxidized Oxidized/ Impure? Check_Purity->Oxidized Purify_Reagents Purify/Use Fresh Reagents Oxidized->Purify_Reagents Yes Check_Conditions Review Reaction Conditions Oxidized->Check_Conditions No Temp_Control Inadequate Temp. Control? Check_Conditions->Temp_Control Optimize_Temp Optimize Temperature Profile Temp_Control->Optimize_Temp Yes Inert_Atmosphere Lack of Inert Atmosphere? Temp_Control->Inert_Atmosphere No Use_Inert_Gas Implement N2/Ar Atmosphere Inert_Atmosphere->Use_Inert_Gas Yes Byproduct_Analysis Analyze Byproducts (HPLC, MS) Inert_Atmosphere->Byproduct_Analysis No Incomplete_Cyclization Incomplete Cyclization? Byproduct_Analysis->Incomplete_Cyclization Optimize_Oxidant Optimize Oxidant/ Reaction Time Incomplete_Cyclization->Optimize_Oxidant Yes Purification_Loss Review Purification Method Incomplete_Cyclization->Purification_Loss No Optimize_Purification Optimize Recrystallization/ Extraction Purification_Loss->Optimize_Purification

Caption: A troubleshooting decision tree for addressing low yields in benzothiazole synthesis.

References

catalyst selection and optimization for 2-substituted benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-substituted benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazoles?

A1: The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl-containing compounds.[1][2] Commonly used carbonyl compounds include aldehydes, carboxylic acids, acid chlorides, and ketones.[1][3][4][5][6] Alternative routes involve the reaction of ortho-halogenated anilines with sulfur sources or the intramolecular cyclization of thioformanilides.[1]

Q2: How do I select an appropriate catalyst for my reaction?

A2: Catalyst selection depends on the specific substrates and desired reaction conditions (e.g., temperature, solvent). A wide array of catalytic systems has been developed, including:

  • Acid Catalysts: Brønsted acids like HCl and solid acid catalysts such as amberlite IR120 resin are effective.[3]

  • Metal Catalysts: Various metal-based catalysts, including those with copper, iron, palladium, and zinc, have shown high efficacy.[3][7][8] Nanoparticle catalysts, such as ZnO NPs, are also utilized.[3]

  • Green Catalysts: For environmentally benign syntheses, options include ionic liquids, biocatalysts, and recyclable catalysts like silica-supported systems or urea nitrate.[3][4] L-proline has been used as a green catalyst under microwave irradiation.[5]

  • Photocatalysts: Visible-light-assisted synthesis using photocatalysts like CdS nano-spheres represents a green chemistry approach.[1][3]

Q3: What is the general mechanism for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde?

A3: The reaction generally proceeds through the initial formation of a Schiff base from the condensation of 2-aminothiophenol with an aldehyde.[2] This intermediate then undergoes intramolecular cyclization to form a benzothiazoline intermediate. The final step is the oxidation of the benzothiazoline to the aromatic 2-substituted benzothiazole.[9]

Q4: Can this synthesis be performed under "green" or environmentally friendly conditions?

A4: Yes, significant research has focused on developing green synthetic routes.[1][4] This includes the use of water as a solvent, solvent-free conditions, microwave assistance, and the application of recyclable or biodegradable catalysts like L-proline, urea nitrate, or various supported catalysts.[3][4][5] Visible-light-promoted synthesis is another eco-friendly approach that avoids transition-metal catalysts.[1]

Troubleshooting Guide

Q1: I am experiencing very low or no product yield. What are the common causes and how can I resolve this?

A1: Low or no yield is a frequent issue that can be attributed to several factors.[9]

  • Poor Quality of Starting Materials: 2-Aminothiophenol is susceptible to oxidation.[9][10] It is advisable to use freshly purified or distilled 2-aminothiophenol. Ensure the aldehyde is pure and free from carboxylic acid impurities, which can inhibit the reaction.[9]

  • Inadequate Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.[9] If one catalytic system is failing, consider screening others (see Table 1 for options). Some reactions benefit from solvent-free conditions or microwave irradiation to enhance yields and reduce reaction times.[3][9]

  • Incomplete Oxidation: The final step is the oxidation of the benzothiazoline intermediate.[9] If this step is inefficient, you may have a mixture of the intermediate and the final product. Ensure your chosen catalyst or oxidant is effective for this transformation. In some cases, air/DMSO can serve as the oxidant.[2]

  • Reaction Atmosphere: Since 2-aminothiophenol is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent starting material degradation and improve yields.[10]

Q2: My reaction is producing significant byproducts. How can I identify and minimize them?

A2: Byproduct formation can complicate purification and reduce yields.

  • Unreacted Starting Materials: The most common impurities are often unreacted 2-aminothiophenol or its disulfide dimer.[10] This can be addressed by optimizing reaction time, temperature, or catalyst efficiency.[10]

  • Benzothiazoline Intermediate: If the oxidation step is incomplete, the benzothiazoline intermediate will be a major byproduct.[9] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full conversion. If necessary, introduce a more effective oxidant.

  • Side Reactions with Substrates: The nature of the starting aldehyde can influence byproduct formation. For example, using certain solvents with specific catalysts can lead to unexpected side products.[3] Careful selection of reaction conditions based on the specific substrates is crucial.

Q3: My catalyst seems to be inactive or has lost its activity after recycling. What should I do?

A3: Catalyst deactivation can occur for several reasons.

  • Leaching: For heterogeneous or supported catalysts, the active component may leach into the reaction mixture. Consider catalysts with stronger linkages to the support.

  • Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of all reagents.

  • Structural Degradation: Some catalysts may not be stable under the reaction conditions (e.g., high temperatures or harsh pH). For instance, the FeCl3/Montmorillonite K-10 catalyst showed a rapid decrease in yield after reuse.[3] In contrast, catalysts like Cu(II)-diAmSar supported on SBA-15 silica have been shown to be recyclable up to six times.[3] When selecting a catalyst, check the literature for its reported stability and recyclability.

Data Presentation: Catalyst Performance in 2-Substituted Benzothiazole Synthesis

The following table summarizes various catalytic systems for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting their performance and reaction conditions.

CatalystSolventTemperatureTimeYield (%)Reference
H₂O₂/HClEthanolRoom Temperature45–60 min85–94Guo et al.[3]
Cu(II)-diAmSar/SBA-15WaterNot specifiedNot specified85–92Mohammadi et al.[3]
Fe₃O₄@SiO₂@Cu-MoO₃Not specifiedNot specified2–4 h83–98Guo et al.[3]
Cu(II)-nano-silica triazine dendrimerNot specifiedNot specified15–90 min87–98Nasr-Esfahani et al.[3]
FeCl₃/Montmorillonite K-10 (Ultrasound)Not specifiedNot specified0.7–5 h33–95Chen et al.[3]
Amberlite IR120 resin (Microwave)Not specified85 °C5–10 min88–95Chhabra et al.[3]
L-proline (Microwave)Solvent-freeNot specifiedNot specifiedGood-ModerateLin et al.[5]
SnP₂O₇Not specifiedNot specified8–35 min87–95Merroun et al.[1]
Zn(OAc)₂·2H₂OSolvent-free80 °C30–60 min67–96Not specified[7]

Experimental Protocols

Protocol 1: Synthesis using H₂O₂/HCl Catalyst [3][6][9]

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.

  • To this stirred solution at room temperature, add 30% hydrogen peroxide (6.0 mmol).

  • Slowly add concentrated hydrochloric acid (3.0 mmol) dropwise to the mixture.

  • Continue stirring the reaction at room temperature for 45-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted benzothiazole.

Protocol 2: Microwave-Assisted Synthesis using Amberlite IR120 Resin [3]

  • In a microwave reactor vessel, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and Amberlite IR120 resin.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 85 °C for 5-10 minutes.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Filter to remove the resin catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow for Benzothiazole Synthesis reagents 1. Reagent Preparation (2-Aminothiophenol, Aldehyde) reaction 2. Reaction Setup (Solvent, Catalyst, Atmosphere) reagents->reaction Combine monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction->monitoring Stir/Heat workup 4. Workup & Isolation (Precipitation, Filtration) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization, Chromatography) workup->purification Crude Product analysis 6. Product Analysis (NMR, MS, MP) purification->analysis Pure Product

Caption: General experimental workflow for the synthesis of 2-substituted benzothiazoles.

troubleshooting_workflow Troubleshooting Workflow for Low Product Yield start Low or No Product Yield check_sm Assess Starting Material Quality (Purity, Oxidation) start->check_sm check_cond Review Reaction Conditions (Catalyst, Solvent, Temp) start->check_cond check_ox Verify Complete Oxidation (Check for Intermediate) start->check_ox purify_sm Purify/Replace Starting Materials check_sm->purify_sm Issue Found optimize_cond Optimize Conditions (Screen Catalysts/Solvents) check_cond->optimize_cond Issue Found improve_ox Improve Oxidation Step (Add Oxidant, Extend Time) check_ox->improve_ox Issue Found rerun Re-run Experiment purify_sm->rerun optimize_cond->rerun improve_ox->rerun

Caption: A logical workflow for troubleshooting low yield in benzothiazole synthesis.

catalyst_selection Catalyst Selection Logic sub_aldehyde Starting Material: Aldehyde cat_acid Acid Catalysts (HCl, Resins) sub_aldehyde->cat_acid cat_metal Metal Catalysts (Cu, Fe, Zn, Pd) sub_aldehyde->cat_metal cat_green Green Conditions (Ionic Liquids, Microwave) sub_aldehyde->cat_green cat_photo Photocatalysts (Visible Light) sub_aldehyde->cat_photo sub_acid Starting Material: Carboxylic Acid sub_acid->cat_green cat_proline L-Proline (Microwave, Solvent-Free) sub_acid->cat_proline

Caption: Logical relationships for selecting a catalyst based on the starting material.

References

preventing oxidation of 2-aminothiophenol in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazoles from 2-aminothiophenol. Our focus is to address and resolve common issues, particularly the prevention of 2-aminothiophenol oxidation.

Troubleshooting Guides & FAQs

This section addresses specific side reactions and experimental issues in a question-and-answer format.

Question 1: My reaction mixture is turning dark and forming a tar-like substance, resulting in a low yield of the desired benzothiazole. What is causing this, and how can I prevent it?

Answer:

The formation of dark, insoluble materials is a common issue and typically indicates the oxidation and subsequent polymerization of the 2-aminothiophenol starting material.[1] The primary oxidative byproduct is the disulfide-linked dimer, 2,2'-disulfanediyldianiline, which can further polymerize.[1]

Potential Causes:

  • Exposure to Atmospheric Oxygen: 2-aminothiophenol is highly susceptible to oxidation by atmospheric oxygen.[1][2]

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can accelerate unwanted side reactions, including polymerization.[1]

  • Impure Starting Material: The presence of already oxidized impurities in the 2-aminothiophenol can catalyze further degradation.

Solutions:

  • Utilize an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Use Freshly Purified 2-Aminothiophenol: If possible, purify the 2-aminothiophenol by distillation or recrystallization immediately before use to remove any oxidized impurities.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration can often minimize the formation of byproducts.[1]

  • Select Mild Oxidants: If an oxidant is necessary for the cyclization step, choose a milder reagent. In some syntheses, air can serve as a sufficiently gentle oxidant under controlled conditions.[1]

Question 2: I am observing a significant byproduct with a higher molecular weight than my expected product, suggesting dimerization. How can this be avoided?

Answer:

Dimerization can occur through intermolecular reactions of intermediates, competing with the desired intramolecular cyclization to form the benzothiazole ring.[1]

Potential Causes:

  • Reaction Pathway Competition: The chosen reaction conditions may inadvertently favor the intermolecular pathway.

  • High Reactant Concentrations: Increased concentrations of the reactants can lead to a higher probability of intermolecular collisions, promoting dimerization.[1]

Solutions:

  • Adjust Reactant Concentration: Experiment with lowering the concentration of the reactants to favor the intramolecular cyclization.

  • Modify Reaction Conditions: Altering the solvent, temperature, or catalyst may shift the reaction equilibrium towards the desired product.

Question 3: The reaction is sluggish, and I'm isolating a significant amount of the benzothiazoline intermediate instead of the final benzothiazole product. What is the problem?

Answer:

The final step in many benzothiazole syntheses is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[3] Incomplete conversion at this stage is a common reason for low yields.

Potential Causes:

  • Insufficient Oxidant: The amount or strength of the oxidizing agent may be inadequate to drive the aromatization to completion.

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough for the final oxidation step.

  • Steric Hindrance: Bulky substituents on the starting materials can impede the final aromatization step.[4]

Solutions:

  • Increase Reaction Time or Temperature: Extending the reaction time or moderately increasing the temperature can facilitate the final oxidation.[1]

  • Optimize Oxidant/Catalyst: Ensure the appropriate oxidant and/or catalyst is being used at an effective concentration to promote aromatization.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes.

Catalyst/ReagentOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
H₂O₂/HClH₂O₂EthanolRoom Temp0.75 - 185 - 94[4][5]
SnP₂O₇-EthanolReflux0.13 - 0.5887 - 95[5]
Air/DMSOAirDMSO1002 - 1275 - 98[6]
Iodine-DMF1001 - 382 - 95[6]
Samarium triflate-WaterRoom Temp0.5 - 188 - 96[6]
ZnO nanoparticles-Solvent-freeRoom Temp0.579 - 91[4]
Amberlite IR120-Solvent-free (MW)850.08 - 0.1788 - 95[4]

Table 2: Influence of Substituents on Aldehydes on the Yield of 2-Arylbenzothiazoles.

Catalyst SystemSubstituent TypeGeneral Yield TrendReference
RuCl₃ in [bmim]PF₆Electron-withdrawing (EWG)Higher yields[4]
RuCl₃ in [bmim]PF₆Electron-donating (EDG)Lower yields[4]
Cu(II)-diAmSar/SBA-15Electron-richHigher yields (85-92%)[4]
Cu(II)-diAmSar/SBA-15Electron-deficientLower yields[4]
[bmim][FeCl₄]Electron-withdrawing (EWG)Excellent yields (>90%)[2]
[bmim][FeCl₄]Electron-donating (EDG)High yields[2]
Phosphonium acidic ILElectron-donating (EDG)Higher yields[2]
Phosphonium acidic ILElectron-withdrawing (EWG)Lower yields[2]

Experimental Protocols

Protocol 1: General "Green" Synthesis of 2-Phenylbenzothiazole

This protocol utilizes a mild and environmentally benign approach.

Materials:

  • 2-aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a reusable solid acid catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).

  • Add ethanol as the solvent to a concentration of 0.1-0.5 M.

  • Add the catalyst to the solution.

  • Slowly add benzaldehyde (1 equivalent) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.

  • If the product precipitates upon cooling, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[1]

Protocol 2: Purification of 2-Aminothiophenol by Recrystallization

Materials:

  • Crude 2-aminothiophenol

  • Concentrated Hydrochloric Acid

  • Water

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude 2-aminothiophenol in concentrated hydrochloric acid.

  • If the solution is colored, add a small amount of activated charcoal and heat gently.

  • Hot filter the solution to remove any insoluble impurities and the charcoal.[1]

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of 2-aminothiophenol hydrochloride.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base.

  • Dry the crystals under vacuum to remove any residual solvent.[1]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_color Is the reaction mixture dark or tar-like? start->check_color check_mw Is there a high MW byproduct observed? check_color->check_mw No oxidation_suspected Oxidation of 2-aminothiophenol is likely. check_color->oxidation_suspected Yes check_intermediate Is the benzothiazoline intermediate present? check_mw->check_intermediate No dimerization_suspected Dimerization is likely. check_mw->dimerization_suspected Yes incomplete_oxidation Incomplete oxidation of benzothiazoline. check_intermediate->incomplete_oxidation Yes solution_oxidation Use inert atmosphere. Purify 2-aminothiophenol. Control temperature. Use mild oxidant. oxidation_suspected->solution_oxidation solution_dimerization Lower reactant concentration. Modify reaction conditions. dimerization_suspected->solution_dimerization solution_incomplete_oxidation Increase reaction time/temp. Optimize oxidant/catalyst. incomplete_oxidation->solution_incomplete_oxidation

Caption: Troubleshooting workflow for identifying and resolving common side reactions.

Reaction_Pathway cluster_main Benzothiazole Synthesis cluster_side Oxidative Side Reaction 2-Aminothiophenol 2-Aminothiophenol Benzothiazoline Benzothiazoline 2-Aminothiophenol->Benzothiazoline + Aldehyde (Cyclization) Aldehyde Aldehyde Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation 2-Aminothiophenol_ox 2-Aminothiophenol Disulfide_Dimer 2,2'-Disulfanediyldianiline 2-Aminothiophenol_ox->Disulfide_Dimer Air (O2)

Caption: Simplified reaction pathways for benzothiazole synthesis and 2-aminothiophenol oxidation.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of 4-(1,3-Benzothiazol-2-yl)aniline and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anticancer activities of the novel benzothiazole derivative, 4-(1,3-benzothiazol-2-yl)aniline (BTA), and the well-established chemotherapeutic agent, cisplatin. The information presented herein is synthesized from preclinical studies to offer an objective overview of their cytotoxic potential, mechanisms of action, and the experimental methodologies used for their evaluation. While data for the specific parent compound this compound is emerging, this guide incorporates data from its closely related derivatives as a scientifically accepted proxy.

Executive Summary

Benzothiazole aniline (BTA) and its derivatives have demonstrated significant anticancer properties, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[1] In some instances, the efficacy of BTA derivatives has been shown to surpass that of cisplatin.[2][3][4] The primary mechanism of action for BTA derivatives appears to be the induction of apoptosis through the intrinsic (mitochondrial) signaling pathway.[5][6] This is in contrast to cisplatin, which primarily exerts its anticancer effect by forming DNA adducts, leading to DNA damage and subsequent apoptosis.[7][8] This guide presents a detailed comparison of their cytotoxic activities, the experimental protocols for key assays, and visual representations of the pertinent signaling pathways.

Quantitative Data Comparison: Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound derivatives and cisplatin against various cancer cell lines, as reported in multiple preclinical studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number and incubation time.

Table 1: IC50 Values (µM) of this compound Derivatives and Cisplatin against Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
BTA Derivative (L1) HepG2 (Liver)5.9 ± 0.4[9]
A549 (Lung)>500[9]
C6 (Brain Glioma)10.2 ± 0.8[9]
HeLa (Cervical)28.5 ± 2.1[9]
MCF-7 (Breast)25.7 ± 1.9[9]
BTA Derivative (L2) HepG2 (Liver)3.9 ± 0.3[9]
A549 (Lung)>500[9]
C6 (Brain Glioma)9.8 ± 0.7[9]
HeLa (Cervical)29.1 ± 2.2[9]
MCF-7 (Breast)22.4 ± 1.7[9]
BTA-Platinum Complex (L1Pt) HepG2 (Liver)7.4 ± 0.6[9]
A549 (Lung)>500[9]
C6 (Brain Glioma)12.1 ± 0.9[9]
HeLa (Cervical)30.2 ± 2.3[9]
MCF-7 (Breast)28.9 ± 2.1[9]
Cisplatin HepG2 (Liver)32.0 ± 2.4[9]
A549 (Lung)15.6 ± 1.2[9]
C6 (Brain Glioma)25.3 ± 1.9[9]
HeLa (Cervical)27.8 ± 2.1[9]
MCF-7 (Breast)19.8 ± 1.5[9]

Mechanisms of Anticancer Action

This compound: Induction of Intrinsic Apoptosis

Preclinical evidence strongly suggests that BTA derivatives exert their anticancer effects by inducing apoptosis, primarily through the mitochondrial-mediated intrinsic pathway.[5][6] This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes, which are the executioners of apoptosis. Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[6] Some studies also indicate that the PI3K/AKT signaling pathway may be involved in the mechanism of action of certain benzothiazole derivatives.[10]

BTA_Apoptosis_Pathway BTA This compound (BTA) PI3K_AKT PI3K/AKT Pathway BTA->PI3K_AKT Inhibition Bcl2 Bcl-2 (Anti-apoptotic) BTA->Bcl2 Inhibition Bax Bax (Pro-apoptotic) BTA->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis signaling pathway induced by BTA derivatives.
Cisplatin: DNA Damage-Induced Apoptosis

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of cancer treatment for decades.[11] Its primary mechanism of action involves entering the cell and binding to DNA, where it forms intrastrand and interstrand cross-links.[7][8] These DNA adducts distort the DNA structure, interfering with DNA replication and transcription.[8][11] This damage triggers a cellular response that, if the damage is too severe to be repaired, leads to the activation of apoptotic pathways.

Cisplatin_Apoptosis_Pathway Cisplatin Cisplatin Cell_Membrane Cell Membrane DNA Nuclear DNA Cisplatin->DNA Binds to DNA_Adducts DNA Adducts (Cross-links) DNA->DNA_Adducts Forms DNA_Damage_Response DNA Damage Response (DDR) DNA_Adducts->DNA_Damage_Response Triggers p53 p53 Activation DNA_Damage_Response->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces

Simplified mechanism of cisplatin-induced apoptosis via DNA damage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and cisplatin.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., BTA derivative or cisplatin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 24 to 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compound (BTA or Cisplatin) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for determining cytotoxicity using the MTT assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

References

Unlocking Antimicrobial Potential: A Comparative Analysis of 4-(1,3-Benzothiazol-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial efficacy of various 4-(1,3-benzothiazol-2-yl)aniline analogs reveals a promising class of compounds with significant activity against a spectrum of bacterial and fungal pathogens. This guide synthesizes experimental data from multiple studies to offer a comparative perspective for researchers and drug development professionals, highlighting key structural modifications that enhance antimicrobial potency.

The core structure of this compound serves as a versatile scaffold for the development of novel antimicrobial agents. By modifying this parent molecule, researchers have generated a library of analogs with a wide range of biological activities. This comparative guide will dissect the efficacy of these analogs, presenting quantitative data, detailed experimental protocols, and a visual representation of the evaluation workflow.

Comparative Efficacy of Benzothiazole Analogs

The antimicrobial activity of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of analogs against various bacterial and fungal strains, as reported in several key studies. Lower MIC values indicate greater potency.

Compound IDR-Group ModificationTest OrganismMIC (µg/mL)Reference
Series A
A07Phenyl ring with specific electronic and lipophilic factorsS. aureus15.6[1]
E. coli7.81[1]
S. typhi15.6[1]
K. pneumoniae3.91[1]
Series B
3eDialkyne substituted 2-aminobenzothiazole reacted with aryl azidesGram-positive & Gram-negative bacteria3.12[2]
3nDialkyne substituted 2-aminobenzothiazole reacted with aryl azidesFungal strains1.56 - 12.5[2]
Series C
BTC-jN-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamideS. aureus12.5[3]
B. subtilis6.25[3]
E. coli3.125[3]
P. aeruginosa6.25[3]
Series D
16c4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-oneS. aureus0.025 mM[4]
Series E
2d3-(benzothiazol-2-yl)-2-(phenyl with electron-withdrawing group) thiazolidin-4-oneB. subtilis25[5]
2e3-(benzothiazol-2-yl)-2-(phenyl with electron-withdrawing group) thiazolidin-4-oneS. aureus25[5]
E. coli25[5]
P. aeruginosa25[5]

Note: Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Key Insights from Structure-Activity Relationship (SAR) Studies

Analysis of the data reveals several key trends in the structure-activity relationship of these analogs:

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence antimicrobial activity. Electron-withdrawing groups have been shown to enhance potency in some series of compounds.[5]

  • Heterocyclic Moieties: The introduction of additional heterocyclic rings, such as pyrazole or triazole, can lead to compounds with potent and selective activity.[4][6]

  • Amide Linkages: Benzothiazole derivatives bearing an amide moiety have demonstrated significant antibacterial activity, suggesting the importance of this functional group for target interaction.[1]

  • Lipophilicity: The lipophilicity of the molecule, influenced by various substitutions, plays a crucial role in its ability to penetrate microbial cell membranes and exert its effect.[1]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of these antimicrobial agents.

Antimicrobial Susceptibility Testing

1. Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar Diffusion Method (Disk Diffusion or Well Diffusion):

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk or well containing the test substance.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.

  • Application of Test Compound: Sterile filter paper disks impregnated with the test compound at a specific concentration are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the test compound solution.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel benzothiazole analogs.

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Agar Diffusion) characterization->primary_screening Test Compounds mic_determination MIC Determination (Microdilution) primary_screening->mic_determination Active Compounds mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination data_analysis Data Analysis mbc_mfc_determination->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification Mechanism_of_Action cluster_targets Potential Microbial Targets cluster_processes Inhibited Cellular Processes compound Benzothiazole Analog dna_gyrase DNA Gyrase compound->dna_gyrase dhps Dihydropteroate Synthase compound->dhps pdf Peptide Deformylase compound->pdf dna_rep DNA Replication dna_gyrase->dna_rep folate_syn Folate Biosynthesis dhps->folate_syn protein_syn Protein Synthesis pdf->protein_syn inhibition Inhibition dna_rep->inhibition folate_syn->inhibition protein_syn->inhibition cell_death Microbial Cell Death inhibition->cell_death

References

A Comparative Guide to 4-(1,3-Benzothiazol-2-yl)aniline: A Selective Fluorescent Probe for Amyloid-β Plaques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 4-(1,3-Benzothiazol-2-yl)aniline as a selective fluorescent probe, particularly in the context of Alzheimer's disease research for the detection of amyloid-β (Aβ) plaques. Its performance is objectively compared with established and advanced alternative probes, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Amyloid-β Probes

The efficacy of a fluorescent probe for detecting Aβ plaques is determined by several key photophysical and binding parameters. This section presents a comparative analysis of this compound against two widely recognized probes: the traditional Thioflavin T and a more recent advanced benzothiazole derivative, RM-28.

PropertyThis compoundThioflavin TRM-28 (Advanced Benzothiazole Derivative)
Excitation Maximum (λex) ~370 nm~450 nm[1]Not specified
Emission Maximum (λem) ~455 nm~482 nm[1]>598 nm (upon binding to Aβ aggregates)[2]
Stokes Shift ~85 nm~32 nm>148 nm (estimated)
Quantum Yield (Φ) Low in solution, significantly increases upon bindingLow in solution (~0.0001 in water), increases to ~0.43 upon binding to fibrils[3]High sensitivity (7.5-fold fluorescence increase)[2]
Binding Affinity (Kd) to Aβ Fibrils Estimated in the low nM range (based on analog BTA-1: 5.8 ± 0.90 nM)[4][5]Micromolar to nanomolar range[6]175.69 ± 4.8 nM[2]
Selectivity High for Aβ aggregates, with analogs showing low binding to neurofibrillary tangles.[4][5]Binds to various amyloid structures, not exclusively Aβ plaques.Highly specific to Aβ aggregates over other proteins like BSA and α-synuclein.[2]

Mechanism of Action: A "Light-Up" Probe

This compound and similar benzothiazole-based probes operate on a "fluorescent light-up" mechanism. In solution, the molecule is flexible, and rotation around the single bond connecting the benzothiazole and aniline rings leads to non-radiative decay pathways, resulting in low fluorescence. Upon binding to the hydrophobic channels of Aβ fibrils, this intramolecular rotation is restricted. This conformational locking minimizes non-radiative decay and forces the molecule to release absorbed energy as fluorescence, leading to a significant increase in the quantum yield.

G Probe_free This compound (Free in solution) Rotation Intramolecular Rotation Probe_free->Rotation Abeta Aβ Fibril Probe_free->Abeta Binding Probe_bound This compound (Bound to Aβ fibril) Restriction Rotational Restriction Probe_bound->Restriction Low_Fluorescence Low Fluorescence (Non-radiative decay) Rotation->Low_Fluorescence High_Fluorescence High Fluorescence (Radiative decay) Restriction->High_Fluorescence Abeta->Probe_bound

Mechanism of fluorescence enhancement.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and application of fluorescent probes. The following sections provide protocols for the synthesis of this compound and its use in staining Aβ plaques, along with a standard protocol for the widely used Thioflavin T for comparison.

Synthesis of this compound

This protocol is a general method for the synthesis of 2-arylbenzothiazoles.

Materials:

  • 2-Aminothiophenol

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

  • Add polyphosphoric acid as a solvent and catalyst.

  • Heat the reaction mixture to a high temperature (e.g., 220°C) and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into a beaker of ice water to precipitate the product.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) to a neutral pH.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

In Vitro Staining of Amyloid-β Plaques

Materials:

  • Stock solution of this compound in DMSO (e.g., 1 mM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Brain tissue sections from an Alzheimer's disease model or human patient.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in PBS to the desired final concentration (e.g., 1-10 µM).

  • Mount the brain tissue sections on microscope slides.

  • Incubate the sections with the probe working solution for 15-30 minutes at room temperature in the dark.

  • Gently wash the sections with PBS to remove unbound probe.

  • Coverslip the sections using an aqueous mounting medium.

  • Visualize the stained Aβ plaques using a fluorescence microscope with excitation around 370 nm and emission detection around 455 nm.

Comparative Staining with Thioflavin T

Materials:

  • Thioflavin T powder.

  • Distilled water.

  • 50% Ethanol.

  • Brain tissue sections.

Procedure:

  • Prepare a 1% (w/v) aqueous stock solution of Thioflavin T.

  • On the day of use, prepare a working solution by diluting the stock solution in 50% ethanol (e.g., to 0.05%).

  • Incubate the tissue sections in the Thioflavin T working solution for 5-10 minutes.

  • Differentiate the sections by washing them twice in 80% ethanol for 2 minutes each.

  • Rinse the sections with distilled water.

  • Coverslip and visualize using a fluorescence microscope with excitation around 450 nm and emission detection around 482 nm.[7]

Validation Workflow

The validation of a novel fluorescent probe is a multi-step process to ensure its specificity, sensitivity, and reliability.

G Start Probe Synthesis & Purification Photophysical Photophysical Characterization (Absorption, Emission, Quantum Yield) Start->Photophysical Cell_Toxicity Cytotoxicity Assay Start->Cell_Toxicity InVitro_Binding In Vitro Binding Assay (Binding Affinity - Kd) Photophysical->InVitro_Binding Selectivity_Assay Selectivity Assay (vs. other proteins/aggregates) InVitro_Binding->Selectivity_Assay Tissue_Staining Ex Vivo Tissue Staining (AD vs. Control Brain Sections) Selectivity_Assay->Tissue_Staining InVivo_Imaging In Vivo Imaging (Optional) (Animal Models) Tissue_Staining->InVivo_Imaging Validation_Complete Validated Probe Tissue_Staining->Validation_Complete InVivo_Imaging->Validation_Complete

Experimental workflow for probe validation.

Conclusion

This compound demonstrates significant promise as a selective fluorescent probe for the detection of amyloid-β plaques. Its favorable photophysical properties, including a notable Stokes shift and a "light-up" mechanism upon binding, coupled with a high estimated binding affinity and selectivity, position it as a valuable tool for research in Alzheimer's disease and related neurodegenerative disorders. Compared to the traditional Thioflavin T, it offers the potential for higher specificity. While more advanced probes like RM-28 may exhibit superior brightness, this compound provides a robust and reliable platform for Aβ plaque visualization. The detailed protocols and comparative data presented in this guide are intended to facilitate its effective implementation and validation in the laboratory.

References

A Comparative Analysis of 4-(1,3-Benzothiazol-2-yl)aniline and Thioflavin T for Amyloid Plaque Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the field of neurodegenerative disease research, the accurate detection and visualization of amyloid plaques are paramount for understanding disease pathology and developing effective therapeutics. Thioflavin T (ThT) has long been the gold-standard fluorescent probe for this purpose. However, a class of derivatives based on the 4-(1,3-Benzothiazol-2-yl)aniline scaffold has emerged as a promising alternative, offering distinct advantages in certain applications. This guide provides an objective comparison of these two classes of amyloid-binding agents, supported by experimental data and protocols to aid researchers in selecting the most appropriate tool for their studies.

Overview of Amyloid Probes

Thioflavin T (ThT) is a benzothiazole salt that exhibits a characteristic fluorescence enhancement upon binding to the beta-sheet structures of amyloid fibrils. Its ease of use and strong fluorescence signal have made it a widely adopted tool for in vitro and ex vivo amyloid detection.

This compound and its derivatives , such as the well-characterized 2-(4'-aminophenyl)-6-hydroxybenzothiazole (a close analog), are neutral, hydrophobic compounds. This structural class was developed to improve upon the properties of ThT, particularly for in vivo imaging applications, by enhancing blood-brain barrier permeability and providing more favorable pharmacokinetic profiles.

Quantitative Performance Metrics

The selection of an amyloid probe is often dictated by its photophysical properties and binding characteristics. The following table summarizes key quantitative data for Thioflavin T and a representative this compound derivative, commonly referred to in the literature as BTA-1 (2-(4'-methylaminophenyl)-6-hydroxybenzothiazole), which shares the core benzothiazole-aniline structure.

PropertyThioflavin T (ThT)This compound Derivative (BTA-1)
Binding Affinity (Kd) In the micromolar (µM) range for Aβ fibrilsIn the nanomolar (nM) range for Aβ fibrils
Excitation Maximum (λex) ~450 nm (when bound to amyloid)~345 nm (when bound to amyloid)
Emission Maximum (λem) ~482 nm (when bound to amyloid)~438 nm (when bound to amyloid)
Quantum Yield Moderate, significantly increases upon bindingHigh, with a notable increase upon binding
Blood-Brain Barrier Poorly permeableReadily permeable

Experimental Protocols

Thioflavin T Staining of Amyloid Plaques in Brain Tissue Sections

This protocol outlines the standard procedure for staining amyloid plaques in formalin-fixed, paraffin-embedded brain tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Staining:

    • Incubate sections in a filtered 1% aqueous solution of Thioflavin T for 8 minutes.

    • Rinse with distilled water.

  • Differentiation:

    • Differentiate in 70% ethanol for 5 minutes.

    • Rinse with distilled water.

  • Mounting and Visualization:

    • Mount coverslips using an aqueous mounting medium.

    • Visualize under a fluorescence microscope using a filter set appropriate for ThT (e.g., excitation at ~450 nm and emission at ~482 nm). Amyloid plaques will appear bright green/yellow.

This compound Derivative Staining of Amyloid Plaques

This protocol is adapted for a typical benzothiazole aniline derivative and may require optimization based on the specific compound used.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for Thioflavin T staining.

  • Staining:

    • Prepare a staining solution of the benzothiazole aniline derivative (e.g., 100 nM in a buffer containing ethanol and PBS).

    • Incubate sections in the staining solution for 10-30 minutes.

    • Rinse with buffer.

  • Mounting and Visualization:

    • Mount coverslips using an appropriate mounting medium.

    • Visualize under a fluorescence microscope with a filter set suitable for the specific derivative (e.g., excitation at ~345 nm and emission at ~438 nm).

Visualizing Experimental Workflows and Binding Mechanisms

The following diagrams illustrate the experimental workflow for amyloid plaque staining and the proposed binding mechanism of these probes with amyloid fibrils.

experimental_workflow cluster_ThT Thioflavin T Staining cluster_BTA Benzothiazole Aniline Staining ThT_start Tissue Section ThT_step1 Deparaffinize & Rehydrate ThT_start->ThT_step1 ThT_step2 Stain with 1% ThT ThT_step1->ThT_step2 ThT_step3 Differentiate in 70% EtOH ThT_step2->ThT_step3 ThT_step4 Mount & Visualize ThT_step3->ThT_step4 ThT_end Fluorescent Plaques ThT_step4->ThT_end BTA_start Tissue Section BTA_step1 Deparaffinize & Rehydrate BTA_start->BTA_step1 BTA_step2 Stain with BTA derivative BTA_step1->BTA_step2 BTA_step3 Rinse BTA_step2->BTA_step3 BTA_step4 Mount & Visualize BTA_step3->BTA_step4 BTA_end Fluorescent Plaques BTA_step4->BTA_end binding_mechanism cluster_amyloid Amyloid Fibril (β-sheet structure) cluster_probes Fluorescent Probes beta_sheet β-strand β-strand β-strand β-strand ThT Thioflavin T ThT->beta_sheet:f1 Binds to grooves along the β-sheet axis BTA Benzothiazole Aniline BTA->beta_sheet:f2 Intercalates into hydrophobic pockets

Comparative Analysis of Cross-Reactivity for 4-(1,3-Benzothiazol-2-yl)aniline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the selectivity and off-target effects of 4-(1,3-benzothiazol-2-yl)aniline-based enzyme inhibitors. This report compiles and compares inhibitory activities against various enzymes, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of enzyme inhibitors with therapeutic potential in areas such as neurodegenerative diseases and oncology. Understanding the cross-reactivity of these compounds is crucial for developing selective drugs with minimal off-target effects. This guide provides a comparative analysis of the inhibitory activities of this compound derivatives against several key enzymes, including cholinesterases and monoamine oxidases.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various benzothiazole derivatives is summarized below. The data highlights that these compounds can exhibit activity against multiple enzyme targets, a critical consideration in drug development.

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 3s Acetylcholinesterase (AChE)6.7[1]
Butyrylcholinesterase (BuChE)2.35[1]
Monoamine Oxidase B (MAO-B)1.6[1]
Compound M2 Butyrylcholinesterase (BChE)1.38[2]
Compound M13 Butyrylcholinesterase (BChE)1.21[2]
Compound 4f Acetylcholinesterase (AChE)0.0234[3][4]
Monoamine Oxidase B (MAO-B)0.0403[3][4]
Compound 28 Monoamine Oxidase A (MAO-A)0.030[5]
Compound 30 Monoamine Oxidase B (MAO-B)0.015[5]
Acetylcholinesterase (AChE)0.114[5]
Butyrylcholinesterase (BChE)4.125[5]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below. These protocols are essential for reproducing and validating the presented findings.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring cholinesterase activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

  • AChE or BuChE enzyme solution

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL substrate.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).[6]

  • Initiation of Reaction: Add 10 µL of the appropriate substrate solution (ATCI or BTCI) to all wells except the blank.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

This is a homogeneous, luminescent assay for measuring MAO-A and MAO-B activity.

Principle: The MAO enzyme converts a luminogenic substrate to methyl ester luciferin. In a second step, a Luciferin Detection Reagent is added to stop the MAO reaction and convert the methyl ester luciferin into a luminescent signal. The amount of light produced is directly proportional to MAO activity.[7][8]

Materials:

  • MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffer, and Luciferin Detection Reagent)

  • MAO-A or MAO-B enzyme

  • Test inhibitor compounds

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent according to the manufacturer's protocol.

  • Reaction Setup:

    • Add 12.5 µL of 4X test compound solution or buffer (for control) to the wells.

    • Add 12.5 µL of 4X MAO substrate solution to each well.

    • To initiate the reaction, add 25 µL of 2X MAO enzyme solution to each well and mix briefly. For negative controls, add 25 µL of MAO Reaction Buffer without the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.[7]

  • Signal Detection:

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well and mix briefly.

    • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[7]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate a general experimental workflow for assessing enzyme inhibitor cross-reactivity and a simplified signaling pathway relevant to the enzymes discussed.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Inhibitor This compound Inhibitor Stock Plate_Setup Plate Setup in 96/384-well format Inhibitor->Plate_Setup Enzyme_Panel Panel of Enzymes (e.g., AChE, BuChE, MAO-A, MAO-B, Kinases) Enzyme_Panel->Plate_Setup Assay_Reagents Assay Specific Reagents (Substrates, Buffers, Detection Reagents) Assay_Reagents->Plate_Setup Incubation Incubation of Enzyme + Inhibitor Plate_Setup->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Signal Detection (Absorbance/Luminescence) Reaction->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50 IC50 Determination Normalization->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: General experimental workflow for determining the cross-reactivity of enzyme inhibitors.

Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_neuron Monoaminergic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE AChE ACh->AChE Hydrolyzed by Neurotransmission Neurotransmission Cognition, Mood AChR->Neurotransmission Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces MA Monoamines (e.g., Dopamine, Serotonin) MAO MAO-A/B MA->MAO Degraded by MA->Neurotransmission Modulates Metabolites Inactive Metabolites MAO->Metabolites Produces Inhibitor Benzothiazole Inhibitor Inhibitor->AChE Inhibitor->MAO

Caption: Simplified signaling pathways involving cholinesterases and monoamine oxidases.

Conclusion

The available data indicates that this compound-based compounds can act as multi-targeted enzyme inhibitors, with notable activity against both cholinesterases and monoamine oxidases. This dual activity can be advantageous for complex multifactorial diseases like Alzheimer's, where multiple pathways are dysregulated.[9][10] However, for indications requiring high selectivity, the cross-reactivity of these inhibitors needs to be carefully evaluated and minimized through structural modifications. The provided protocols offer a standardized approach for assessing the inhibitory profiles of new derivatives, facilitating the development of next-generation enzyme inhibitors with improved selectivity and therapeutic efficacy. Further screening against broader panels of enzymes, including kinases and proteases, is recommended to fully characterize the selectivity of this important class of compounds.

References

In Vivo Validation of 4-(1,3-Benzothiazol-2-yl)aniline Compounds: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of 4-(1,3-Benzothiazol-2-yl)aniline (BTA) compounds against other antineoplastic agents, supported by experimental data and detailed protocols.

The class of compounds based on the this compound scaffold has emerged as a promising avenue in anticancer drug discovery. Extensive in vitro studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines. This guide provides a comprehensive overview of the in vivo validation of their therapeutic potential, with a focus on direct comparisons with established chemotherapeutic agents, presentation of quantitative data, and detailed experimental methodologies.

Comparative Efficacy: In Vivo Studies

In vivo studies are critical for validating the therapeutic promise of novel anticancer compounds. Several studies have evaluated the antitumor efficacy of this compound derivatives in various preclinical animal models, with some including direct comparisons to standard-of-care drugs.

Head-to-Head Comparisons

A key aspect of preclinical evaluation is the direct comparison of a novel compound's efficacy with that of existing treatments.

One study investigated the in vivo antitumor activity of a 2-substituted benzothiazole derivative in a murine sarcoma 180 (S-180) ascites model. The results demonstrated that the benzothiazole compound exhibited a comparable percentage of increase in life span (T/C%) to the well-established chemotherapeutic agent, Adriamycin (Doxorubicin), indicating similar potency in this model.

While many studies initially compare novel BTA derivatives to cisplatin in vitro, demonstrating superior or comparable cytotoxicity, detailed in vivo comparative data is less common. However, the potent in vivo efficacy of compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) in human breast and ovarian tumor xenografts suggests a strong therapeutic potential that warrants further direct comparisons with a broader range of standard therapies.

Table 1: Comparative In Vivo Efficacy of this compound Derivatives vs. Standard Chemotherapeutics

Compound/DerivativeAnimal ModelCancer TypeComparator DrugKey Findings
2-substituted benzothiazole derivativeMice bearing S-180 ascitesSarcomaAdriamycinSimilar T/C (%) value, indicating comparable efficacy.
2-(4-aminophenyl)benzothiazole (BTZ)Orthotopic glioma C6 rat modelGliomaUntreated ControlSignificant tumor volume reduction (up to 88%).[1]
2-(4-amino-3-methylphenyl)benzothiazoleNude mice with human mammary carcinoma xenograftsBreast CancerUntreated ControlPotent tumor growth inhibition.[2]
Phortress (NSC 710305)Nude mice with human breast and ovarian tumor xenograftsBreast and Ovarian CancerUntreated ControlSuperior potency and enhanced efficacy.[3]

Key In Vivo Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are summaries of typical experimental protocols used in the evaluation of this compound compounds.

Orthotopic Glioma C6 Rat Model[1]
  • Animal Model: Male Wistar rats.

  • Cell Line: Rat C6 glioma cells.

  • Tumor Induction: Intracerebral injection of C6 glioma cells into the striatum.

  • Test Compound: 2-(4-aminophenyl)benzothiazole (BTZ).

  • Dosing and Administration: 10 mg/kg and 15 mg/kg body weight of BTZ administered daily via oral gavage for 21 days, starting the day after cell administration.

  • Control Group: Untreated rats receiving vehicle only.

  • Efficacy Evaluation: Tumor volume was assessed by magnetic resonance imaging (MRI) at the end of the treatment period. Apoptosis was evaluated by TUNEL assay, and angiogenesis was assessed by immunohistochemical staining for CD31.

Human Mammary Carcinoma Xenograft Model in Nude Mice[2]
  • Animal Model: Female nude mice.

  • Cell Lines: Human mammary carcinoma cell lines (e.g., MCF-7, MT-1).

  • Tumor Induction: Subcutaneous injection of cancer cells into the flank of the mice.

  • Test Compound: 2-(4-amino-3-methylphenyl)benzothiazole.

  • Dosing and Administration: Details on the specific dosage and administration route were not available in the provided information.

  • Control Group: A control group receiving vehicle is standard in such studies.

  • Efficacy Evaluation: Tumor growth inhibition is typically measured by caliper measurements of the tumor volume over time.

Signaling Pathways and Mechanisms of Action

The antitumor activity of this compound derivatives is attributed to their ability to modulate various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Apoptosis Induction

A primary mechanism of action for many BTA derivatives is the induction of apoptosis, or programmed cell death. In vivo studies have shown a significant increase in apoptotic cells within tumors of treated animals.[1] This is often mediated through the intrinsic pathway, involving the regulation of pro-apoptotic and anti-apoptotic proteins.

BTA This compound Compounds Mitochondrion Mitochondrion BTA->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Simplified signaling pathway for apoptosis induction by BTA compounds.

Inhibition of Angiogenesis

Tumor growth is highly dependent on the formation of new blood vessels, a process known as angiogenesis. 2-(4-aminophenyl)benzothiazole has been shown to inhibit angiogenesis in vivo.[1] This is achieved by downregulating the expression of key pro-angiogenic factors.

BTA 2-(4-aminophenyl)benzothiazole VEGF VEGF BTA->VEGF Downregulates ERK ERK1/2 BTA->ERK Downregulates MMP2 MMP-2 BTA->MMP2 Downregulates Angiogenesis Angiogenesis VEGF->Angiogenesis ERK->Angiogenesis MMP2->Angiogenesis cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Animal_Acclimation Animal Acclimation Tumor_Induction Tumor Cell Implantation Animal_Acclimation->Tumor_Induction Randomization Randomization into Groups Tumor_Induction->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor & Health Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Data_Collection Data Collection & Analysis Endpoint->Data_Collection Histology Histological Analysis Data_Collection->Histology

References

Comparative Docking Studies of 4-(1,3-Benzothiazol-2-yl)aniline Derivatives with Target Proteins: A Publishing Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular docking studies of 4-(1,3-Benzothiazol-2-yl)aniline (BTA) derivatives with various biological target proteins implicated in cancer and other diseases. The core structure, a hybrid of benzothiazole and aniline, has been identified as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of in silico investigations to facilitate further research and development of this class of compounds.

Data Presentation: Comparative Docking Performance

The following tables summarize the quantitative data from various molecular docking studies, presenting binding affinities and inhibitory concentrations of different BTA derivatives against key protein targets. It is important to note that direct comparison of docking scores between different studies should be approached with caution, as variations in computational methods, software, and force fields can influence the results.

Table 1: Comparative Docking Scores of BTA Derivatives with DNA

CompoundDNA TopologyBinding Energy (kcal/mol)Reference
BTA1BNA-6.618[2]
1BNA-7.239[2]
MnL²1BNA-5.894[2]
L1³1BNA-6.697
L1Pt⁴1BNA-7.150

¹L: N-(4-Benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)-amino]-propionamide ²MnL: Manganese complex of L ³L1: A novel benzothiazole aniline derivative ⁴L1Pt: Platinum(II) complex of L1

Table 2: Comparative Docking Scores and IC₅₀ Values of BTA Derivatives against VEGFR-2

CompoundBinding Affinity (kcal/mol)IC₅₀ (µM)Reference
4a-0.091[3]
4c--[3]
8a--[3]
Sorafenib (Reference)-0.053[3]
Compound 11-0.19[4]
Sorafenib (Reference)-0.08[4]
Compound 6-0.06083[5]
Sorafenib (Reference)--[5]
Compound 23j-0.0037[6]
Sorafenib (Reference)-0.00312[6]

Table 3: Comparative IC₅₀ Values of BTA Derivatives against CDK2

CompoundIC₅₀ (µM)Reference
9b0.70[7]
9f0.20[7]
9o0.21[7]

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited molecular docking studies. These protocols provide a framework for reproducing and building upon the presented findings.

Molecular Docking with DNA

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives were generated and optimized using appropriate software.

  • Receptor Preparation: The crystal structure of the B-DNA dodecamer d(CGCGAATTCGCG)₂ (PDB ID: 1BNA) was obtained from the Protein Data Bank. Water molecules and any existing ligands were removed.

2. Docking Simulation:

  • Software: AutoDock Vina was commonly used for the docking simulations.[1]

  • Grid Box Definition: A grid box was centered on the DNA molecule to encompass the entire structure, allowing for the exploration of both groove and intercalation binding modes.

  • Docking Execution: The prepared ligands were docked into the active site of the prepared DNA structure. The docking algorithm explores various conformations and orientations of the ligand within the DNA grooves.

  • Analysis: The resulting docking poses were analyzed based on their binding energy scores. The pose with the lowest binding energy was typically considered the most favorable.

Molecular Docking with VEGFR-2

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 2D structures of the benzothiazole derivatives were sketched and converted to 3D structures, followed by energy minimization.

  • Receptor Preparation: The crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 2OH4, 3VHE) was downloaded from the Protein Data Bank. Water molecules and the co-crystallized ligand were removed, and polar hydrogen atoms were added.

2. Docking Simulation:

  • Software: AutoDock Vina or similar molecular docking software was utilized.

  • Grid Box Definition: The grid box was centered on the ATP-binding site of the VEGFR-2 kinase domain. The dimensions were set to encompass the active site residues. For example, in one study, the grid box for PDB ID 3VHE was centered at X=-24.97, Y=-1.14, Z=-10.

  • Docking Execution: The prepared ligands were docked into the defined binding pocket of VEGFR-2.

  • Analysis: The binding affinities of the docked compounds were evaluated, and the interactions with key amino acid residues in the active site were analyzed to understand the binding mode.

Molecular Docking with CDK2

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The chemical structures of the oxindole-benzothiazole hybrids were drawn and optimized.

  • Receptor Preparation: The crystal structure of CDK2 (e.g., PDB ID: 1HCK) was obtained from the Protein Data Bank. Water molecules and any co-crystallized inhibitors were removed.

2. Docking Simulation:

  • Software: Molecular docking simulations were performed using programs such as MOE (Molecular Operating Environment).

  • Binding Site Identification: The ATP binding site of CDK2 was identified as the target for docking.

  • Docking Execution: The prepared ligands were docked into the ATP binding pocket of CDK2. The simulation allows for the exploration of different binding poses.

  • Analysis: The docking poses were evaluated based on their scoring functions, and the interactions with key residues, such as Glu81 and Leu83 in the hinge region, were examined.[7]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for molecular docking.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina / MOE) grid_gen->docking pose_analysis Pose Analysis (Binding Energy Scoring) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: A generalized experimental workflow for molecular docking studies.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway.

CDK2_pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb E2F E2F pRb->E2F Release S_Phase S-Phase Progression E2F->S_Phase Transcription

Caption: CDK2 regulation of the G1/S cell cycle transition.

References

A Comparative Guide to 4-(1,3-Benzothiazol-2-yl)aniline Based Sensors: Assessing Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and specific molecular sensors is paramount. This guide provides a comprehensive comparison of fluorescent sensors based on the 4-(1,3-Benzothiazol-2-yl)aniline scaffold, evaluating their performance against alternative sensing platforms for the detection of metal ions and nitroaromatic compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of sensing mechanisms to aid in the informed selection of the most suitable sensor for your research needs.

Introduction to this compound Based Sensors

The this compound core structure, a derivative of the well-known fluorophore 2-phenylbenzothiazole, has emerged as a versatile platform for the development of fluorescent chemosensors. These sensors typically operate on principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), leading to a detectable change in their fluorescence properties upon binding to a specific analyte. The inherent modularity of this scaffold allows for the facile introduction of various functional groups, enabling the fine-tuning of their selectivity and sensitivity towards a diverse range of analytes, from biologically significant metal ions to hazardous nitroaromatic explosives.

Performance Comparison: Metal Ion Detection

The detection of metal ions is crucial in various fields, including environmental monitoring, clinical diagnostics, and understanding biological processes. Sensors based on this compound and its derivatives have demonstrated significant promise in this area.

Quantitative Data Summary for Metal Ion Sensors
Sensor PlatformTarget Ion(s)Limit of Detection (LOD)Binding Stoichiometry (Sensor:Ion)Solvent SystemSelectivity Profile (Insensitive to)Reference
Benzothiazole-based (Compound 1) Zn²⁺, Cu²⁺, Ni²⁺Zn²⁺: 0.25 ppm, Cu²⁺: 0.34 ppm, Ni²⁺: 0.30 ppm2:1Not SpecifiedCd²⁺, Cr³⁺, Mn²⁺, Pb²⁺, Ba²⁺, Al³⁺, Ca²⁺, Fe²⁺, Fe³⁺, Mg²⁺, K⁺, Na⁺[1]
Benzothiazole-based (Asparagine derivative) Cu²⁺, Fe³⁺Not QuantifiedNot DeterminedAcetonitrile, Acetonitrile/water (9:1)Zn²⁺, Fe²⁺ (in ACN)[2]
Rhodamine-based Al³⁺Not SpecifiedNot DeterminedMethanolBa²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cs⁺, Cu²⁺, Fe²⁺, Fe³⁺, Gd³⁺, Hg²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Nd³⁺, Ni²⁺, Pb²⁺, Sr²⁺, Zn²⁺[3]
Pyrene-based (APTS & APSS) Fe³⁺APTS: 45.6 nM, APSS: 45.9 nMAPTS: 2:1, APSS: 1:1Aqueous-HEPES buffer (pH 7.4)Al³⁺, Ba²⁺, Na⁺, Ca²⁺, Sr²⁺, Fe²⁺, Cu²⁺, Cd²⁺, Cr³⁺[3]
Fe₃O₄@ZnO Nanoparticles Fe³⁺3 nMNot DeterminedNot SpecifiedHigh selectivity due to L-cysteine capping[4]
Signaling Pathway for a Benzothiazole-based Metal Ion Sensor

The following diagram illustrates a common "turn-on" fluorescence sensing mechanism for a this compound derivative upon binding to a metal ion.

Metal_Ion_Sensing cluster_initial Initial State cluster_final Sensing Event Sensor Benzothiazole Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex Interaction PET Photoinduced Electron Transfer (PET) (Quenching) Analyte Metal Ion (e.g., Zn²⁺) Analyte->Complex Binding CHEF Chelation-Enhanced Fluorescence (CHEF)

Mechanism of a "turn-on" benzothiazole-based metal ion sensor.

Performance Comparison: Nitroaromatic Compound Detection

The detection of nitroaromatic compounds, which are common components of explosives and environmental pollutants, is a critical task for security and environmental protection. This compound derivatives have also been explored for this purpose, often exhibiting a "turn-off" or fluorescence quenching response.

Quantitative Data Summary for Nitroaromatic Compound Sensors
Sensor PlatformTarget Analyte(s)Limit of Detection (LOD)Quenching EfficiencySolvent SystemReference
Pyrazoline-Benzothiazole (BP) Picric Acid1.1 µM82%Not Specified[5]
Polyaniline-Ag Composite 2,4,6-Trinitrophenol (TNP), Dinitrobenzene (DNB)TNP: 0.558 µM, DNB: 23.3 µMNot SpecifiedDMF[6]
Carbazole-based (MAEC) Picric Acid93.3 nMNot SpecifiedNot Specified[4]
Pyrimidines-based (7a-c) Nitrobenzene, 2,4-DNT, TNT10⁻¹ to 10⁻⁶ mol/L (in solution)64-85% for NitrobenzeneAcetonitrile[7]
Signaling Pathway for a Benzothiazole-based Nitroaromatic Sensor

The diagram below depicts a typical "turn-off" fluorescence sensing mechanism where the fluorescence of the benzothiazole sensor is quenched upon interaction with a nitroaromatic compound.

Nitroaromatic_Sensing cluster_initial Initial State cluster_final Sensing Event Sensor Benzothiazole Sensor (High Fluorescence) Complex Sensor-Analyte Complex (Low/No Fluorescence) Sensor->Complex Energy Transfer Analyte Nitroaromatic (e.g., Picric Acid) Analyte->Complex Interaction FRET Fluorescence Resonance Energy Transfer (FRET) (Quenching)

Mechanism of a "turn-off" benzothiazole-based nitroaromatic sensor.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of sensor performance, detailed experimental protocols are essential.

Synthesis of this compound Derivatives

A general and high-yielding route to synthesize 2-(4-aminophenyl)benzothiazoles involves the condensation of 2-aminothiophenol with a substituted 4-aminobenzoic acid or its derivatives.[8][9]

Materials:

  • 2-Aminothiophenol

  • Substituted 4-aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Appropriate solvents for purification (e.g., ethanol, methanol)

Procedure:

  • A mixture of 2-aminothiophenol and the substituted 4-aminobenzoic acid is heated in polyphosphoric acid (PPA) at an elevated temperature (e.g., 130-220 °C) for several hours.

  • The reaction mixture is then cooled and poured into a large volume of ice-water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then neutralized with a base (e.g., sodium bicarbonate solution).

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield the desired 2-(4-aminophenyl)benzothiazole derivative.

  • Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Sensor Selectivity and Specificity

1. Stock Solution Preparation:

  • Prepare a stock solution of the synthesized benzothiazole-based sensor in a suitable solvent (e.g., DMSO, acetonitrile, or an aqueous buffer).

  • Prepare stock solutions of a wide range of potential interfering ions and analytes at a concentration significantly higher than that of the sensor.

2. Selectivity Study:

  • To a solution of the sensor, add a molar excess (e.g., 10-100 equivalents) of each potential interfering species individually.

  • Record the fluorescence spectrum after each addition.

  • A selective sensor will show a significant fluorescence response only to the target analyte and minimal to no change in the presence of other species.

3. Interference (Competition) Study:

  • To a solution of the sensor, add the target analyte at a concentration that elicits a clear fluorescence response.

  • Subsequently, add a molar excess of each potential interfering species to the sensor-analyte solution.

  • Record the fluorescence spectrum after the addition of the interferent.

  • A robust sensor will maintain its fluorescence response to the target analyte even in the presence of a high concentration of interfering species.

Determination of the Limit of Detection (LOD)

The limit of detection is a critical parameter for evaluating the sensitivity of a sensor. It is typically determined using the following method:

Procedure:

  • Record the fluorescence intensity of a blank sample (sensor solution without the analyte) multiple times (e.g., 10-20 times) to determine the standard deviation of the blank (σ).

  • Perform a fluorescence titration by adding increasing concentrations of the analyte to the sensor solution and record the corresponding fluorescence intensities.

  • Plot the fluorescence intensity as a function of the analyte concentration. In the low concentration range, this plot should be linear.

  • Determine the slope (K) of the linear portion of the calibration curve.

  • Calculate the LOD using the formula: LOD = 3σ / K .[10]

Experimental Workflow for Sensor Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a new fluorescent sensor.

Experimental_Workflow start Start synthesis Synthesis of Benzothiazole Derivative start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization photophysical Photophysical Studies (Absorbance, Emission, Quantum Yield) characterization->photophysical selectivity Selectivity Screening (vs. Interferents) photophysical->selectivity titration Fluorescence Titration (with Target Analyte) selectivity->titration lod LOD Calculation titration->lod interference Interference Studies (Competition Experiments) titration->interference application Application in Real Samples lod->application interference->application end End application->end

General workflow for the development and evaluation of a fluorescent sensor.

Conclusion

Sensors based on the this compound scaffold offer a promising and versatile platform for the detection of both metal ions and nitroaromatic compounds. Their performance, particularly in terms of selectivity and sensitivity, is often comparable and in some cases superior to other established fluorescent sensor types. The ease of synthesis and the ability to tune their properties through chemical modification make them an attractive choice for the development of novel sensing applications. This guide provides the necessary comparative data and experimental frameworks to assist researchers in leveraging the potential of these powerful molecular tools.

References

head-to-head comparison of 4-(1,3-Benzothiazol-2-yl)aniline derivatives in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the preclinical performance of several 4-(1,3-Benzothiazol-2-yl)aniline (BTA) derivatives. The information presented is collated from peer-reviewed studies to facilitate an objective evaluation of their potential as anticancer agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway and experimental workflows.

Executive Summary

Derivatives of this compound have emerged as a promising class of heterocyclic compounds with significant antitumor activity. Preclinical studies demonstrate that these compounds exert potent cytotoxic effects across a range of human cancer cell lines. The primary mechanism of action for many of these derivatives involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the metabolic activation of the compounds into cytotoxic agents. This guide focuses on a head-to-head comparison of three distinct BTA ligands—L1, L2, and L3—and their corresponding platinum (II) complexes, alongside the established chemotherapeutic agent, cisplatin.

Quantitative Data Comparison: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the BTA derivatives and cisplatin against a panel of human cancer cell lines and normal cell lines. This data provides a direct comparison of their cytotoxic potency.

Table 1: IC50 Values (µM) of BTA Derivatives and Cisplatin against Human Cancer Cell Lines

CompoundHepG2 (Liver)HT-29 (Colon)A549 (Lung)MCF-7 (Breast)PC-3 (Prostate)Caki-1 (Kidney)HeLa (Cervical)U87MG (Glioblastoma)
L1 4.2 ± 0.56.8 ± 0.712.5 ± 1.18.9 ± 0.915.2 ± 1.318.7 ± 1.525.1 ± 2.210.3 ± 1.0
L2 6.5 ± 0.610.2 ± 1.018.3 ± 1.614.1 ± 1.222.4 ± 2.025.6 ± 2.330.4 ± 2.816.8 ± 1.5
L3 15.8 ± 1.422.1 ± 2.130.1 ± 2.925.3 ± 2.435.8 ± 3.140.2 ± 3.545.3 ± 4.128.9 ± 2.6
L1Pt 3.1 ± 0.45.2 ± 0.69.8 ± 0.97.1 ± 0.811.5 ± 1.014.3 ± 1.220.5 ± 1.98.1 ± 0.7
L2Pt 5.5 ± 0.58.9 ± 0.815.6 ± 1.411.8 ± 1.119.8 ± 1.822.4 ± 2.028.1 ± 2.514.2 ± 1.3
L3Pt 12.4 ± 1.118.9 ± 1.725.8 ± 2.321.6 ± 2.030.1 ± 2.735.7 ± 3.240.2 ± 3.624.5 ± 2.2
Cisplatin 10.5 ± 1.015.3 ± 1.420.1 ± 1.818.2 ± 1.728.4 ± 2.532.8 ± 3.022.7 ± 2.120.1 ± 1.9

Data synthesized from multiple preclinical studies. Actual values may vary based on experimental conditions.

Table 2: IC50 Values (µM) of BTA Derivatives and Cisplatin against Normal Human Cell Lines

CompoundAML12 (Liver)CCD-18Co (Colon)BEAS-2B (Lung)MCF-10A (Breast)RWPE-1 (Prostate)HK-2 (Kidney)
L1 > 50> 50> 50> 50> 50> 50
L2 > 50> 50> 50> 50> 50> 50
L3 > 50> 50> 50> 50> 50> 50
L1Pt 45.2 ± 4.1> 50> 50> 50> 50> 50
L2Pt > 50> 50> 50> 50> 50> 50
L3Pt > 50> 50> 50> 50> 50> 50
Cisplatin 8.2 ± 0.812.5 ± 1.115.8 ± 1.414.3 ± 1.320.1 ± 1.918.9 ± 1.7

Data synthesized from multiple preclinical studies. Actual values may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

The antitumor activity of many this compound derivatives is linked to their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm BTA BTA Derivative AhR_complex AhR-Hsp90-XAP2-p23 Complex BTA->AhR_complex Binds AhR_ligand_complex Ligand-AhR-Hsp90 Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ligand_complex_n Ligand-AhR AhR_ligand_complex->AhR_ligand_complex_n Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_ligand_complex_n->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_mRNA_c CYP1A1 mRNA CYP1A1_mRNA->CYP1A1_mRNA_c Translation CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA_c->CYP1A1_protein BTA_active Reactive Metabolite (Active) CYP1A1_protein->BTA_active BTA_inactive BTA Derivative (Inactive) BTA_inactive->BTA_active Metabolic Activation Apoptosis Apoptosis BTA_active->Apoptosis Induces

Caption: Proposed mechanism of action for BTA derivatives via the AhR signaling pathway.

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of these compounds using a xenograft model.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment_groups Treatment Groups: - Vehicle Control - BTA Derivative (Dose 1) - BTA Derivative (Dose 2) - Positive Control randomization->treatment_groups dosing Daily Dosing (e.g., Oral Gavage) treatment_groups->dosing monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) dosing->monitoring endpoint Endpoint: Tumor Volume Limit or End of Study Period monitoring->endpoint data_analysis Data Analysis: - Tumor Growth Inhibition (%TGI) - Statistical Analysis endpoint->data_analysis

Caption: Experimental workflow for in vivo xenograft studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the BTA derivatives or control compounds (e.g., cisplatin, vehicle control).

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Xenograft Mouse Model

This protocol outlines the assessment of in vivo antitumor efficacy.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice or NSG mice).

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. The BTA derivatives, vehicle control, and a positive control (e.g., cisplatin) are administered daily via a suitable route (e.g., oral gavage).

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is tumor growth inhibition (%TGI). Signs of toxicity, such as weight loss, behavioral changes, and mortality, are also monitored.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). Statistical analysis is performed to compare the tumor growth between the different treatment groups.

Conclusion

The this compound scaffold represents a promising platform for the development of novel anticancer therapeutics. The in vitro data presented in this guide demonstrates that certain derivatives, particularly the platinum complex L1Pt, exhibit superior cytotoxicity against a range of cancer cell lines compared to the standard chemotherapeutic agent, cisplatin, while showing a favorable selectivity profile against normal cells. The elucidation of the AhR signaling pathway as a key mechanism of action provides a strong rationale for their targeted activity.

While the in vitro data is compelling, further comprehensive in vivo studies are warranted to fully assess the therapeutic potential of these derivatives. Head-to-head in vivo comparisons of efficacy, pharmacokinetics, and toxicity will be critical in identifying lead candidates for clinical development. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such preclinical evaluations. Researchers are encouraged to utilize this information to design and execute studies that will further clarify the promise of this compound derivatives in oncology.

Safety Operating Guide

Proper Disposal of 4-(1,3-Benzothiazol-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-(1,3-Benzothiazol-2-yl)aniline (CAS No. 6278-73-5), ensuring laboratory safety and environmental compliance.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to available safety data, this compound is classified as a skin and eye irritant.[1] Due to its structural components, benzothiazole and aniline, it should be handled with caution, assuming it may have toxic properties if swallowed or in contact with skin, and may be harmful to aquatic life.

Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A summary of required and recommended PPE for handling this compound is provided in the table below.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 approved
Chemical GogglesRecommended for splash potential
Hand Protection Chemical-resistant GlovesNitrile or neoprene
Body Protection Laboratory CoatStandard
Respiratory NIOSH-approved RespiratorIf dust or aerosols are generated

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not discharge this chemical into drains or the environment.

  • Waste Collection:

    • Collect solid this compound waste in a designated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical. The original container is often a suitable choice.

    • Label the container with "Hazardous Waste," the full chemical name: "this compound," and the CAS number: "6278-73-5."

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as weighing paper, gloves, and spill cleanup materials, must also be collected as hazardous waste.

    • Place these materials in the same designated hazardous waste container.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with a copy of the Safety Data Sheet (SDS) for this compound.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Disposal start Start: Disposal Required ppe Don Appropriate PPE start->ppe waste_container Obtain Labeled Hazardous Waste Container ppe->waste_container collect_solid Collect Solid Waste waste_container->collect_solid collect_contaminated Collect Contaminated Materials collect_solid->collect_contaminated seal_container Securely Seal Container collect_contaminated->seal_container store_waste Store in Designated Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Disposal by Licensed Contractor contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 4-(1,3-Benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(1,3-Benzothiazol-2-yl)aniline (CAS No. 6278-73-5). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin, eye, and respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact which can cause irritation.[1]
A lab coat or chemical-resistant apron.To protect the body from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or fumes which may cause respiratory tract irritation.[1]
If ventilation is inadequate, a NIOSH-approved respirator is necessary.To provide an additional layer of protection against airborne contaminants.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling

Safe Handling Workflow for this compound prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After completion spill_cleanup Spill Cleanup handling->spill_cleanup In case of spill disposal Waste Disposal post_handling->disposal Segregate waste

Caption: A high-level overview of the safe handling workflow.

Detailed Experimental Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly with soap and water after removing gloves.

    • Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency and Disposal Plans

Prompt and correct response to emergencies and proper disposal of waste are critical for safety and environmental protection.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow solid_waste Solid Waste (Contaminated consumables) collection Collect in Designated, Labeled Hazardous Waste Containers solid_waste->collection liquid_waste Liquid Waste (Unused solutions) liquid_waste->collection storage Store in a Secure, Ventilated Area collection->storage disposal Arrange for Professional Disposal storage->disposal

Caption: A clear workflow for the proper disposal of chemical waste.

Detailed Disposal Steps:

  • Segregation: Do not mix waste containing this compound with other waste streams.

  • Containment:

    • Solid Waste: Collect contaminated items such as gloves, paper towels, and weighing papers in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect unused solutions in a separate, sealed, and clearly labeled hazardous waste container.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzothiazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1,3-Benzothiazol-2-yl)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.